molecular formula C9H7FO3 B3039438 Methyl 4-fluoro-2-formylbenzoate CAS No. 106014-25-9

Methyl 4-fluoro-2-formylbenzoate

Cat. No.: B3039438
CAS No.: 106014-25-9
M. Wt: 182.15 g/mol
InChI Key: HWHQBDHZTPRDFN-UHFFFAOYSA-N
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Description

Methyl 4-fluoro-2-formylbenzoate is a useful research compound. Its molecular formula is C9H7FO3 and its molecular weight is 182.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 4-fluoro-2-formylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c1-13-9(12)8-3-2-7(10)4-6(8)5-11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWHQBDHZTPRDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Synthetic Keystone: A Technical Guide to Methyl 4-fluoro-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-fluoro-2-formylbenzoate (CAS 106014-25-9) is a strategically important substituted aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules. Its unique arrangement of a methyl ester, a formyl group, and a fluorine atom on a benzene ring provides a versatile platform for a wide range of chemical transformations. This guide offers an in-depth exploration of its properties, synthesis, reactivity, and applications, with a focus on its role in medicinal chemistry and drug discovery.

Chemical Identity and Properties

This compound is a solid at room temperature, typically appearing as a white to off-white powder.[1][2] The presence of the electron-withdrawing fluorine atom and formyl group, along with the methyl ester, significantly influences the electronic properties and reactivity of the aromatic ring.

PropertyValueSource(s)
CAS Number 106014-25-9[1][2][3]
Molecular Formula C₉H₇FO₃[1][2]
Molecular Weight 182.15 g/mol [1]
Physical Form Solid[1][2]
Purity Typically ≥95%[2][4]
Storage Temperature 2-8°C, under an inert atmosphere[1][2]
InChI Key HWHQBDHZTPRDFN-UHFFFAOYSA-N[1]

Safety Information:

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[4] Appropriate personal protective equipment should be worn when handling this compound.

Hazard StatementDescription
H301, H311, H331Toxic if swallowed, in contact with skin or if inhaled
H315Causes skin irritation
H319Causes serious eye irritation
H335May cause respiratory irritation

This table is not exhaustive. Please refer to the full Safety Data Sheet (SDS) from your supplier for complete safety information.

Synthesis and Purification

While various synthetic routes can be envisioned, a common and effective method for the preparation of this compound involves a multi-step process starting from a commercially available precursor. A plausible and documented synthetic pathway is outlined below.

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound begins with the esterification of 4-bromo-2-fluorobenzoic acid, followed by a halogen-metal exchange and subsequent formylation.

Synthesis_Pathway A 4-Bromo-2-fluorobenzoic acid B Methyl 4-bromo-2-fluorobenzoate A->B  Esterification  (e.g., SOCl₂, MeOH) C Methyl 2-fluoro-4-formylbenzoate B->C  Halogen-Metal Exchange & Formylation  (e.g., i-PrMgCl, DMF) Applications A This compound B Synthesis of Heterocycles A->B  Condensation Reactions C Scaffold for Bioactive Molecules A->C  Multi-step Synthesis D Fragment-Based Drug Discovery A->D  Library Synthesis

Sources

A Technical Guide to Methyl 4-fluoro-2-formylbenzoate: Properties, Synthesis, and Applications in Chemical Research

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Methyl 4-fluoro-2-formylbenzoate is a trifunctional aromatic compound featuring a methyl ester, a formyl (aldehyde) group, and a fluorine atom. This unique combination of reactive sites makes it a highly valuable and versatile building block in modern organic synthesis. The presence of an ortho-formyl group to the ester provides steric and electronic influences that can be exploited for selective transformations, while the para-fluorine substituent is a common feature in metabolically stable pharmaceutical agents. This guide provides an in-depth analysis of its chemical structure, molecular properties, a plausible and detailed synthetic protocol, and a discussion of its potential applications for professionals in research, chemical synthesis, and drug development.

Compound Identification and Core Properties

This compound is a solid organic compound that serves as a key intermediate in the synthesis of more complex molecules. Its identity and fundamental properties are summarized below.

Chemical Structure and Identifiers

The molecule consists of a benzene ring substituted at position 1 with a methyl carboxylate group, at position 2 with a formyl group, and at position 4 with a fluorine atom.

Table 1: Core Chemical Identifiers for this compound

IdentifierValueSource(s)
CAS Number 106014-25-9
Molecular Formula C₉H₇FO₃
Molecular Weight 182.15 g/mol [1]
InChIKey HWHQBDHZTPRDFN-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=C(C=C(C=C1)F)C=O
Physicochemical Properties

The compound is typically supplied as a solid with high purity, suitable for sensitive synthetic applications. Proper storage is crucial to maintain its integrity.

Table 2: Key Physicochemical Properties

PropertyValueSource(s)
Physical Form Solid
Purity Typically ≥95%
Storage Temperature 2-8°C, under inert atmosphere (e.g., Nitrogen, Argon)

Proposed Synthesis and Mechanistic Rationale

While multiple synthetic routes can be envisioned, a robust and common approach for preparing methyl esters is the Fischer esterification of the corresponding carboxylic acid. This method is favored for its use of readily available and inexpensive reagents.

Synthetic Rationale

The proposed synthesis begins with the precursor, 4-fluoro-2-formylbenzoic acid. The direct esterification using methanol in the presence of a strong acid catalyst (such as sulfuric acid) is an equilibrium-driven process. The causality for key experimental choices is as follows:

  • Excess Methanol: Methanol serves as both the reactant and the solvent. Using it in large excess shifts the reaction equilibrium towards the product side (the methyl ester), in accordance with Le Châtelier's principle, thereby maximizing the yield.

  • Sulfuric Acid Catalyst: Concentrated sulfuric acid acts as a powerful catalyst by protonating the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the weakly nucleophilic methanol.

  • Heating under Reflux: The reaction is typically heated to reflux to increase the reaction rate. The reflux temperature is determined by the boiling point of the solvent, methanol.

  • Aqueous Work-up: After the reaction, a wash with a weak base like sodium bicarbonate is essential to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid, facilitating the isolation of the neutral ester product.

Experimental Protocol: Fischer Esterification
  • Reaction Setup: To a solution of 4-fluoro-2-formylbenzoic acid (1.0 eq.) in anhydrous methanol (10-20 mL per gram of acid), slowly add concentrated sulfuric acid (0.1-0.2 eq.) at 0°C with stirring.

  • Heating: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 65°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Solvent Removal: After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally, brine.

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: If necessary, the product can be further purified by column chromatography on silica gel or by recrystallization.

Synthesis Workflow Diagram

G A 4-Fluoro-2-formylbenzoic Acid B Fischer Esterification A->B  Methanol (MeOH)  Sulfuric Acid (H₂SO₄)  Reflux C This compound B->C  Aqueous Work-up  Purification

Caption: Proposed synthesis of this compound via Fischer Esterification.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its synthetic versatility. Each functional group serves as a handle for a diverse array of chemical transformations, making it an attractive starting material for constructing complex molecular architectures.

  • The Formyl Group (Aldehyde): This is a primary site for carbon-carbon and carbon-nitrogen bond formation. It readily undergoes reactions such as:

    • Reductive Amination: To form secondary or tertiary amines, a cornerstone reaction in medicinal chemistry for introducing basic nitrogen centers.

    • Wittig Reaction: To create alkenes, allowing for the extension of carbon chains.

    • Condensation Reactions: Such as the Claisen-Schmidt condensation, used to synthesize chalcones and other related structures that are precursors to various biologically active molecules.[2]

  • The Fluorine Atom: The incorporation of fluorine into drug candidates is a widely used strategy in pharmaceutical development.[3] Fluorine can:

    • Enhance Metabolic Stability: By blocking sites of oxidative metabolism (e.g., by cytochrome P450 enzymes).

    • Increase Binding Affinity: By participating in favorable electrostatic interactions with protein targets.

    • Modulate Physicochemical Properties: Such as lipophilicity and pKa, which can improve a drug's pharmacokinetic profile.

  • The Methyl Ester Group: This group can be readily modified, for example:

    • Hydrolysis: Saponification with a base (e.g., NaOH) or acid-catalyzed hydrolysis converts the ester back to a carboxylic acid, which can then be used for amide bond formation or other carboxylate chemistry.

    • Amidation: Direct reaction with amines can form amides, another critical functional group in pharmaceuticals.

Diagram of Synthetic Potential

G cluster_molecule This compound M Key Reactive Sites R1 Reductive Amination (C-N Bond Formation) M->R1 Formyl (-CHO) R2 Wittig Reaction (C=C Bond Formation) M->R2 Formyl (-CHO) R3 Hydrolysis / Amidation (Further Derivatization) M->R3 Ester (-COOCH₃) R4 Metabolic Blocking Binding Interactions M->R4 Fluorine (-F)

Caption: Key reactive sites of the molecule and their potential synthetic transformations.

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate precautions. It is classified as harmful and an irritant.

Table 3: GHS Safety Information

CategoryInformationSource(s)
Signal Word Danger / Warning[1]
Pictograms GHS06 (Toxic), GHS07 (Exclamation Mark)[1]
Hazard Statements H301/H302: Toxic/Harmful if swallowed.H311: Toxic in contact with skin.H315: Causes skin irritation.H319: Causes serious eye irritation.H331: Toxic if inhaled.H335: May cause respiratory irritation.[4]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

Handling Guidelines:

  • Always handle this compound in a well-ventilated area or a chemical fume hood.

  • Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store the container tightly sealed in a cool, dry place under an inert atmosphere as recommended.

Conclusion

This compound is more than a simple chemical; it is a strategically designed building block for advanced chemical synthesis. Its distinct functional groups—an aldehyde for chain-building, a modifiable ester, and a pharmaceutically relevant fluorine atom—provide a powerful toolkit for chemists. Understanding its properties, synthesis, and reactivity is key to unlocking its full potential in the development of novel pharmaceuticals, agrochemicals, and materials.

References

  • PubChem. (n.d.). Methyl 4-fluoro-2-methylbenzoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 2-formylbenzoate. Retrieved from [Link][5]

  • Muthu, S., et al. (2021). IN SILICO DRUG EVALUATION AND DRUG RESEARCH OF BIOACTIVE MOLECULE METHYL 4-BROMO-2- FLUOROBENZOATE. ResearchGate. Retrieved from [Link][6]

  • Yilmaz, I., et al. (2024). New Sulfonate Ester‐Linked Fluorinated Hydrazone Derivatives as Multitarget Carbonic Anhydrase and Cholinesterase Inhibitors. PMC. Retrieved from [Link][7]

Sources

Technical Guide: Methyl 4-fluoro-2-formylbenzoate vs. Methyl 4-fluoro-2-methylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper & Experimental Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Focus: Synthetic Interconnectivity, Reactivity Profiling, and PARP Inhibitor Scaffold Construction

Executive Summary

This guide analyzes the structural and functional relationship between Methyl 4-fluoro-2-methylbenzoate (Compound B) and its oxidized derivative, Methyl 4-fluoro-2-formylbenzoate (Compound A).

In the context of drug development—specifically for poly(ADP-ribose) polymerase (PARP) inhibitors like Olaparib—these two compounds represent distinct stages of scaffold maturity. The methyl derivative serves as a robust, stable starting material, while the formyl derivative acts as a high-value "divergent node," enabling the rapid construction of heterocyclic cores such as phthalazinones. This guide details the transformation of the methyl group to the aldehyde, the comparative reactivity profiles, and validated protocols for their application in medicinal chemistry.

Chemical Profile & Structural Analysis[1][2]

The primary distinction lies in the oxidation state of the benzylic carbon at the C2 position. This shift from a hydrophobic methyl group to a reactive formyl group fundamentally alters the molecule's electrophilicity and utility.

FeatureMethyl 4-fluoro-2-methylbenzoateThis compound
Role Stable Precursor / Building BlockReactive Intermediate / Divergent Scaffold
CAS Number 174403-69-1 106014-25-9
Molecular Weight 168.17 g/mol 182.15 g/mol
Physical State Liquid / Low-melting solidSolid (Crystalline)
Stability High; resistant to air/moistureModerate; air-sensitive (oxidizes to acid)
Key Reactivity Radical halogenation (Benzylic)Condensation, Reductive Amination, Cyclization
Storage Ambient, dryInert atmosphere (N₂/Ar), 2–8°C

Synthetic Interconnectivity

The transition from the methyl benzoate to the formyl benzoate is a critical oxidative transformation. The most reliable industrial and laboratory route involves a two-step sequence: Wohl-Ziegler radical bromination followed by Sommelet reaction or Geminal diacetate hydrolysis .

Pathway Visualization

The following diagram illustrates the synthetic flow from the stable methyl precursor to the reactive formyl intermediate and its subsequent cyclization to a phthalazinone pharmacophore.

SynthesisWorkflow cluster_legend Reaction Type Methyl Methyl 4-fluoro-2-methylbenzoate (Precursor) Bromide Intermediate: Benzylic Bromide Methyl->Bromide NBS, AIBN CCl4 or PhCF3, Reflux Formyl This compound (Divergent Scaffold) Bromide->Formyl DMSO, NaHCO3 (Kornblum Oxidation) Phthalazinone 7-Fluoro-1(2H)-phthalazinone (PARP Inhibitor Core) Formyl->Phthalazinone N2H4·H2O (Hydrazine) EtOH, Reflux Radical Subst. Radical Subst. Oxidation Oxidation Radical Subst.->Oxidation Cyclocondensation Cyclocondensation Oxidation->Cyclocondensation

Figure 1: Synthetic workflow converting the methyl precursor to the phthalazinone core via the formyl intermediate.[1]

Reactivity & Application Guide

A. The "Methyl" Variant (Precursor Logic)

Methyl 4-fluoro-2-methylbenzoate is chemically inert under standard nucleophilic attack conditions (except at the ester). Its value lies in its ortho-toluate structure. The proximity of the methyl group to the ester is a classic setup for "masked" reactivity.

  • Usage: It is the ideal form for shipping, storage, and early-stage coupling (e.g., Suzuki coupling at the C4-fluoro position if substituted with a leaving group, though C-F activation is difficult).

  • Activation: Requires radical conditions (NBS/Light) to activate the benzylic C-H bonds.

B. The "Formyl" Variant (Divergent Logic)

This compound is a bifunctional electrophile. It contains an aldehyde and an ester in a 1,2-relationship (ortho). This specific geometry is the "magic distance" for forming 5- and 6-membered heterocycles.

  • Primary Application (PARP Inhibitors): The condensation of this compound with hydrazine is the industry-standard route to fluorinated phthalazinones , the core scaffold of drugs like Olaparib and Talazoparib .

  • Secondary Application (Reductive Amination): The aldehyde can be selectively reacted with amines (without touching the ester) to create isoindolinones via reductive cyclization.

Experimental Protocols

These protocols are designed to be self-validating. The color changes and solubility shifts act as checkpoints for the chemist.

Protocol 1: Synthesis of this compound

Transformation: Benzylic Oxidation via Bromination

Step A: Radical Bromination

  • Setup: Charge a round-bottom flask with Methyl 4-fluoro-2-methylbenzoate (1.0 eq) and anhydrous trifluorotoluene (PhCF3) or CCl4 (0.5 M concentration).

  • Reagents: Add N-Bromosuccinimide (NBS) (1.05 eq) and AIBN (0.05 eq).

  • Reaction: Heat to reflux (approx. 80–90°C) under N₂.

    • Checkpoint: The reaction is complete when the dense NBS solid floats to the top and converts to low-density succinimide. Monitor by TLC (the bromide is less polar than the starting material).

  • Workup: Cool to 0°C to precipitate succinimide completely. Filter. Concentrate the filtrate to yield the crude benzyl bromide oil.

Step B: Kornblum Oxidation (Bromide to Aldehyde)

  • Reaction: Dissolve the crude bromide in DMSO (5 vol). Add NaHCO3 (3.0 eq).

  • Conditions: Heat to 100°C for 2–4 hours.

    • Mechanism:[2][1][3][4][5][6] DMSO acts as the oxidant (oxygen source), releasing dimethyl sulfide (DMS).

    • Checkpoint: Evolution of DMS (distinctive corn/cabbage odor) indicates active oxidation.

  • Isolation: Pour into ice water. Extract with Ethyl Acetate.[5] Wash organic layer extensively with water to remove DMSO. Dry (MgSO4) and concentrate.

  • Purification: Recrystallize from Hexanes/EtOAc to obtain This compound as a white crystalline solid.

Protocol 2: Phthalazinone Formation (Scaffold Construction)

Target: 7-Fluoro-1(2H)-phthalazinone

  • Setup: Dissolve This compound (1.0 eq) in Ethanol (0.2 M).

  • Reagent: Add Hydrazine Hydrate (5.0 eq) dropwise at room temperature.

  • Reaction: Heat to reflux for 2 hours.

    • Observation: The reaction typically starts as a clear solution and precipitates a white solid (the phthalazinone) upon completion.

  • Workup: Cool to room temperature. Dilute with water (equal volume). Filter the precipitate.

  • Validation:

    • 1H NMR: Disappearance of the aldehyde peak (~10 ppm) and methyl ester peak (~3.9 ppm). Appearance of the amide NH (~12.5 ppm) and the phthalazinone C-H (~8.5 ppm).

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2782181: Methyl 4-fluoro-2-methylbenzoate. [Link]

  • Xu, G., et al. (2022). Practical and Scalable Manufacturing Process for the Key Intermediate of Poly(ADP-Ribose) Polymerase Inhibitor Olaparib.[7] ACS Omega. [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for Methyl 4-fluoro-2-formylbenzoate

[1][2]

Executive Summary & Chemical Identity[1][2][4][5]

Methyl 4-fluoro-2-formylbenzoate (CAS: 106014-25-9) is a critical bifunctional intermediate used primarily in the synthesis of poly(ADP-ribose) polymerase (PARP) inhibitors and other heterocyclic pharmaceutical scaffolds. Its utility stems from the orthogonal reactivity of its electrophilic centers: the aldehyde (C-2) and the methyl ester (C-1), combined with the metabolic stability conferred by the fluorine substituent (C-4).

Effective handling of this compound requires a nuanced understanding of its solubility profile, particularly due to the ortho-positioning of the formyl and ester groups. This proximity can induce intramolecular interactions that deviate from standard benzoate solubility models.

Chemical Attribute Specification
CAS Number 106014-25-9
Molecular Formula C₉H₇FO₃
Molecular Weight 182.15 g/mol
Physical State White to off-white crystalline solid
Predicted LogP ~1.7 (Moderate Lipophilicity)
Key Functional Groups Aryl Aldehyde, Methyl Ester, Aryl Fluoride

Physicochemical Basis of Solubility[2]

To predict and manipulate the solubility of this compound, we must analyze its intermolecular forces:

  • Dipole-Dipole Interactions (Dominant): The molecule is highly polar due to the carbonyls (aldehyde + ester) and the electronegative fluorine. This makes it highly compatible with polar aprotic solvents (DCM, DMSO, Ethyl Acetate).

  • Lack of Hydrogen Bond Donors: There are no -OH or -NH groups.[1] Consequently, it has poor solubility in water and relies on H-bond acceptance to dissolve in protic solvents like methanol.[1]

  • The "Ortho-Effect" Warning: Unlike its para-isomer, the 2-formyl group is spatially adjacent to the ester. In the presence of alcohols (e.g., Methanol) and trace acid, this compound is prone to forming hemiacetals or cyclizing to 3-methoxy-5-fluorophthalide (pseudo-ester). While "soluble" in methanol, the compound is chemically unstable in it over long periods.

Solubility Profile & Solvent Selection Matrix

The following data categorizes solvent compatibility for processing (extraction, reaction) versus purification (crystallization).

Table 1: Solubility Assessment
Solvent ClassSolventSolubility RatingOperational Notes
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Primary solvent for extraction and transport.[1] Excellent solubilizer due to polarizability match.
ChloroformHigh Good alternative to DCM; often used for NMR analysis.
Polar Aprotic Ethyl AcetateHigh Preferred Green Solvent. Ideal for reaction workup. Solubilizes the compound well but allows precipitation when cooled/concentrated.
DMSO / DMFVery High Use only for reactions requiring high temp (e.g., SₙAr). Difficult to remove; avoid for isolation.
THFHigh Good for reduction reactions (e.g., NaBH₄).
Polar Protic Methanol / EthanolModerate - High CAUTION: Soluble, but risk of acetal formation/transesterification on heating. Use for rapid recrystallization only.
Isopropanol (IPA)Moderate Better for recrystallization than MeOH due to lower reactivity (steric bulk).
Non-Polar Hexanes / HeptaneInsoluble Anti-solvent. Use to crash the product out of EtOAc or DCM solutions.
TolueneModerate Good for high-temp reactions; solubility increases significantly with heat (good for crystallization).
Aqueous WaterInsoluble (<1 mg/mL)The compound is lipophilic. Water is used strictly for washing impurities (inorganic salts).

Experimental Protocols

Protocol A: Gravimetric Solubility Screening

Use this self-validating workflow to determine precise solubility for your specific batch lot.

  • Preparation: Weigh 100 mg of this compound into a 4 mL vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Endpoint: Record the volume (

    
    ) required to achieve a clear solution (no visible particulates).
    
  • Calculation:

    
    
    
  • Validation: If

    
     (Solubility > 200 mg/mL), the solvent is suitable for reaction concentrate. If 
    
    
    (Solubility < 20 mg/mL), it is a candidate for an anti-solvent.
Protocol B: Purification via Anti-Solvent Recrystallization

Since the compound is thermally sensitive (aldehyde oxidation), anti-solvent precipitation is preferred over thermal recrystallization.[1]

  • Dissolution: Dissolve crude this compound in the minimum volume of DCM or Ethyl Acetate (approx. 3-5 mL per gram) at room temperature.

  • Filtration: Filter through a 0.45 µm PTFE syringe filter to remove insoluble inorganic salts.

  • Precipitation: Slowly add Heptane (dropwise) to the filtrate with vigorous stirring. Ratio target: 1:3 (Solvent:Anti-solvent).

  • Nucleation: A white precipitate should form. If oiling occurs, scratch the flask wall with a glass rod or add a seed crystal.

  • Aging: Stir the slurry for 30 minutes at 0-5°C.

  • Isolation: Filter via vacuum (Buchner funnel). Wash cake with cold Heptane. Dry under vacuum at 40°C.

Visualizations

Figure 1: Solubility & Reactivity Workflow

This diagram illustrates the decision logic for solvent selection based on the intended chemical operation.[1]

SolubilityWorkflowStartThis compoundProcessIntended Process?Start->ProcessReactionReaction / SynthesisProcess->ReactionSynthesisPurificationPurificationProcess->PurificationCleanupAproticSelect Polar Aprotic(DCM, THF, EtOAc)Reaction->AproticStandardAvoidProticAVOID Alcohols(Risk of Acetal/Hemiacetal)Reaction->AvoidProticWarningRecrystRecrystallizationPurification->RecrystSystemSolvent System:EtOAc (Solvent) + Heptane (Anti-solvent)Recryst->System

Caption: Decision tree for solvent selection to maximize solubility while preventing side-reactions (acetal formation).

Figure 2: The "Ortho-Effect" Instability

Visualizing why alcoholic solvents must be used with caution.

OrthoEffectOpenFormOpen Form (Target)This compound(Soluble in EtOAc, DCM)Alcohol+ Methanol / H+OpenForm->AlcoholCyclicFormCyclic Pseudo-Ester(3-methoxy-5-fluorophthalide)(Different Solubility Profile)OpenForm->CyclicForm Equilibrium in MeOH

Caption: The aldehyde and ester groups can cyclize in protic media, altering solubility and purity.

References

  • Sigma-Aldrich. Safety Data Sheet: this compound. Product No. 106014-25-9.[2][3] Accessed Oct 2025.

  • PubChem. Compound Summary: this compound. National Library of Medicine. [1]

  • Ambeed. Product Analysis: this compound.

  • ChemicalBook. Synthesis and Properties of Fluorinated Benzoates.

Methodological & Application

Application Notes and Protocol: Synthesis of 6-Fluoro-2,3-dihydrophthalazin-1(4H)-one

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of 6-fluoro-2,3-dihydrophthalazin-1(4H)-one, a fluorinated heterocyclic compound of significant interest in medicinal chemistry. The protocol details the cyclization of Methyl 4-fluoro-2-formylbenzoate with hydrazine hydrate, a robust and efficient transformation. This guide is designed to ensure scientific integrity, providing not only a step-by-step methodology but also the underlying mechanistic principles, safety protocols, and expected analytical characterization. The phthalazinone core is a privileged scaffold in drug discovery, and fluorination can enhance a molecule's metabolic stability and binding affinity.[1][2][3] This protocol offers a reliable method for accessing this valuable building block.

Introduction: The Significance of Fluorinated Phthalazinones

Phthalazin-1(2H)-ones are a class of bicyclic nitrogen-containing heterocycles that are prominently featured in a multitude of pharmacologically active compounds.[2] Their rigid structure serves as a versatile scaffold for developing agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[2][4]

The strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern medicinal chemistry.[3] The unique properties of fluorine—such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can profoundly influence a drug candidate's pharmacokinetic and pharmacodynamic profile. Specifically, fluorination can lead to:

  • Enhanced Metabolic Stability: The strength of the C-F bond can block metabolic pathways, increasing the compound's half-life.

  • Improved Binding Affinity: Fluorine can engage in favorable intermolecular interactions with protein targets.

  • Modulated Lipophilicity: This can improve membrane permeability and oral bioavailability.

The target molecule, 6-fluoro-2,3-dihydrophthalazin-1(4H)-one, combines the privileged phthalazinone core with the benefits of a fluorine substituent, making it a highly valuable intermediate for the synthesis of novel therapeutic agents. This protocol outlines a straightforward and reproducible method for its preparation via the cyclocondensation of this compound and hydrazine.

Reaction Mechanism and Rationale

The synthesis proceeds through a two-step, one-pot reaction sequence involving nucleophilic addition followed by intramolecular cyclization. Understanding this mechanism is key to optimizing reaction conditions and troubleshooting potential issues.

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the nitrogen atoms of hydrazine on the electrophilic carbonyl carbon of the aldehyde group in this compound. This is the fastest and most favorable initial step, leading to the formation of a hydrazone intermediate after the elimination of a water molecule. The formation of hydrazones from carbonyl compounds and hydrazine is a well-established and rapid reaction.[5]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then acts as a nucleophile, attacking the ester carbonyl carbon. This intramolecular acyl substitution is the key ring-forming step.

  • Methanol Elimination: The resulting tetrahedral intermediate collapses, eliminating a molecule of methanol and forming the stable, six-membered heterocyclic ring of the phthalazinone product. This final step is driven by the formation of the thermodynamically stable aromatic-fused lactam system.

The overall transformation is a classic example of heterocycle synthesis via condensation chemistry, widely employed for preparing phthalazinone derivatives from various 2-acylbenzoic acids or their esters.[2][4]

Detailed Experimental Protocol

This protocol is designed for the safe and efficient synthesis of 6-fluoro-2,3-dihydrophthalazin-1(4H)-one.

Materials and Reagents
Reagent/MaterialCAS NumberMolecular FormulaMolecular Wt. ( g/mol )Key Hazards
This compound106014-25-9C₉H₇FO₃182.15Irritant, Harmful[6]
Hydrazine hydrate (~55-64%)7803-57-8H₆N₂O50.06Fatal if inhaled, Toxic, Corrosive, Carcinogen[7]
Ethanol (200 proof)64-17-5C₂H₅OH46.07Flammable
Deionized Water7732-18-5H₂O18.02N/A
Anhydrous Magnesium Sulfate7487-88-9MgSO₄120.37N/A
Equipment
  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Buchner funnel and filter flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves, face shield.

Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Product Isolation cluster_purification 4. Purification & Analysis A Dissolve this compound in Ethanol in RBF B Add Hydrazine Hydrate dropwise at RT A->B C Heat mixture to reflux (e.g., ~78°C) for 3-4 hours B->C D Monitor reaction by TLC C->D E Cool reaction to RT, then in ice bath D->E F Collect precipitate by vacuum filtration E->F G Wash solid with cold Ethanol and Water F->G H Recrystallize from Ethanol G->H I Dry product under vacuum H->I J Characterize by MP, NMR, MS I->J

Caption: Experimental workflow for the synthesis of 6-fluoro-phthalazinone.

Step-by-Step Procedure

!!! EXTREME CAUTION !!! Hydrazine hydrate is highly toxic, corrosive, and a suspected carcinogen.[7] This entire procedure must be performed in a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles. An emergency shower and eyewash station must be accessible.

  • Reaction Setup:

    • Place a magnetic stir bar into a 100 mL round-bottom flask.

    • Add this compound (e.g., 5.00 g, 27.4 mmol) to the flask.

    • Add ethanol (50 mL) and stir the mixture at room temperature until the solid is fully dissolved.

  • Addition of Hydrazine:

    • While stirring, carefully add hydrazine hydrate (~1.5 mL, ~30 mmol, ~1.1 equiv) dropwise to the solution over 5 minutes.

    • Observation: The solution may become slightly warm upon addition. A white precipitate may begin to form.

  • Cyclization Reaction:

    • Attach a reflux condenser to the flask.

    • Heat the mixture to reflux (approximately 78-80°C) using a heating mantle or oil bath.

    • Maintain the reflux with vigorous stirring for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Product Isolation and Work-up:

    • After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature.

    • Cool the flask further in an ice-water bath for 30 minutes to maximize precipitation.

    • Collect the white crystalline solid by vacuum filtration using a Buchner funnel.

    • Wash the collected solid sequentially with two portions of cold ethanol (2 x 10 mL) and two portions of deionized water (2 x 10 mL) to remove any unreacted hydrazine and other impurities.

  • Purification and Drying:

    • The product can be further purified by recrystallization from hot ethanol if necessary.

    • Dry the final product under vacuum at 50-60°C to a constant weight.

Characterization and Expected Results

The identity and purity of the synthesized 6-fluoro-2,3-dihydrophthalazin-1(4H)-one should be confirmed using standard analytical techniques.

ParameterExpected Result
Product Name 6-fluoro-2,3-dihydrophthalazin-1(4H)-one
CAS Number 23928-51-0[7]
Molecular Formula C₈H₅FN₂O[7]
Molecular Weight 164.14 g/mol [7]
Appearance White to off-white crystalline solid
Expected Yield 80-95%
Melting Point Literature values may vary; expect a sharp melting point for pure compound.
¹H NMR Signals corresponding to aromatic protons and the two N-H protons. The aromatic protons will show splitting patterns consistent with the substitution, including coupling to the fluorine atom.
¹⁹F NMR A single resonance in the typical range for an aryl-fluoride.
¹³C NMR Resonances for the carbonyl carbon (~160-165 ppm) and aromatic carbons. Carbon signals will show C-F coupling.
Mass Spec (MS) [M+H]⁺ = 165.04
IR Spectroscopy Characteristic peaks for N-H stretching (~3200-3400 cm⁻¹) and C=O stretching (lactam, ~1650-1680 cm⁻¹).

Safety and Handling

  • This compound: Causes skin and eye irritation. May cause respiratory irritation. Avoid inhalation of dust and contact with skin and eyes.[6]

  • Hydrazine Hydrate: ACUTELY TOXIC AND DANGEROUS. Fatal if inhaled, toxic in contact with skin and if swallowed.[7] Causes severe skin burns and eye damage. May cause an allergic skin reaction and is a suspected carcinogen. Handle only in a fume hood with appropriate PPE, including a face shield. Avoid release to the environment.

  • Ethanol: Highly flammable liquid and vapor. Keep away from heat and open flames.

Waste Disposal: All chemical waste, including filtrate and unused reagents, must be disposed of according to institutional and local environmental regulations. Do not pour hydrazine-containing waste down the drain.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Yield Incomplete reaction.Extend reflux time and monitor by TLC. Ensure the temperature is sufficient for reflux.
Product is soluble in the work-up solvent.Ensure the reaction mixture is thoroughly cooled in an ice bath before filtration. Use minimal amounts of cold solvent for washing.
Impure hydrazine hydrate.Use a fresh, properly stored bottle of hydrazine hydrate.
Product is discolored (yellow/brown) Impurities in starting material.Purify the starting material before use.
Reaction heated for too long or at too high a temperature, causing decomposition.Adhere to the recommended reaction time and temperature.
Incomplete washing.Ensure the product is thoroughly washed with cold ethanol and water during filtration. Recrystallize the product from ethanol.
Broad Melting Point Impure product.Recrystallize the product from hot ethanol. Ensure the product is completely dry.

Visual Representation of Reaction

Caption: Cyclization of this compound with hydrazine.

References

  • Nexchem Ltd. SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]

  • Patil, A. M. et al. (2023). Ammonium chloride mediated synthesis of 2-aryl-phthalazinone from O-formyl benzoic acid and in silico applications. Arkat USA. [Link]

  • K.C. et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environ. Sci. Technol.[Link]

  • Ark Pharm, Inc. SAFETY DATA SHEET - Hydrazine Hydrate 55%. [Link]

  • Terán, M. D., & Estévez, J. C. (2019). Recent advances in the synthesis of phthalazin-1(2H)-one core as a relevant pharmacophore in medicinal chemistry. European journal of medicinal chemistry, 162, 345-364. [Link]

  • El-Hashash, M. A., et al. (2017). Facile Synthesis and Structural Characterization of Some Phthalazin-1(2H)-one Derivatives as Antimicrobial Nucleosides and Reactive Dye. Egyptian Journal of Chemistry. [Link]

  • Synthesis of novel phthalazine-based derivatives with potent cytotoxicity against HCT-116 cells through apoptosis and VEGFR2 inhibition. (2024). Scientific Reports. [Link]

  • Recent Developments in Chemistry of Phthalazines. (2015). Organic Chemistry: Current Research. [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. [Link]

  • Synthesis and antimicrobial studies of hydrazone derivatives of 4-[3-(2,4-difluorophenyl). (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

  • The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds. (2014). Journal of Mass Spectrometry. [Link]

  • Google Patents.
  • Bhagat, S., et al. (2017). Electrophilic Fluorination with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate and NFSI (N-Fluorobenzenesulfonimide) reagents directed towards the synthesis of heterocycles; Current Trends. Organic & Medicinal Chem IJ. [Link]5620.pdf)

Sources

Application Note: Precision Synthesis of Fluorinated Phthalazinone Scaffolds using CAS 106014-25-9

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthetic utility of Methyl 4-fluoro-2-formylbenzoate (CAS 106014-25-9) as a high-value building block for the construction of fluorinated phthalazinone cores.[1][2][3][4] Phthalazinone derivatives are privileged pharmacophores in medicinal chemistry, most notably serving as the structural anchor for Poly(ADP-ribose) polymerase (PARP) inhibitors such as Olaparib and Talazoparib.[1][2][3][4]

Unlike non-substituted precursors, CAS 106014-25-9 allows for the site-specific introduction of a fluorine atom at the C6 position of the phthalazinone ring.[1][2][3][4] This modification is critical for modulating metabolic stability, pKa, and ligand-protein binding interactions in drug discovery campaigns.[1][2][3][4]

Key Chemical Entity Profile
PropertySpecification
CAS Number 106014-25-9
Chemical Name This compound
Molecular Formula C₉H₇FO₃
Molecular Weight 182.15 g/mol
Appearance Off-white to pale yellow solid
Key Functionality Ortho-formyl ester (Pre-organized for heterocyclization)

Strategic Synthesis Architecture

The transformation of CAS 106014-25-9 into a bioactive scaffold relies on a hydrazinolysis-cyclization cascade .[1][2][3][4] The presence of the ortho-formyl group relative to the methyl ester provides a highly reactive "pincer" system that condenses rapidly with hydrazine derivatives.[2]

Mechanistic Pathway[1][2][5][6]
  • Hydrazone Formation: Nucleophilic attack of hydrazine on the formyl aldehyde (C2), forming a hydrazone intermediate.[3][4]

  • Intramolecular Cyclization: The nucleophilic nitrogen of the hydrazone attacks the ester carbonyl (C1).[4]

  • Elimination: Loss of methanol drives the aromatization, yielding the thermodynamically stable 6-fluoro-1(2H)-phthalazinone .[1][2][3][4]

Reaction Workflow Visualization

PhthalazinoneSynthesis Start This compound (CAS 106014-25-9) Inter Hydrazone Intermediate Start->Inter Condensation (EtOH, Reflux) Reagent Hydrazine Hydrate (N2H4·H2O) Reagent->Inter Product 6-Fluoro-1(2H)-phthalazinone Inter->Product Cyclization (-MeOH) Deriv 1-Chloro-6-fluorophthalazine (Electrophilic Scaffold) Product->Deriv POCl3 Chlorination

Figure 1: Synthetic pathway from CAS 106014-25-9 to the functionalized phthalazinone core.[1][2][3][4][5]

Detailed Experimental Protocols

Protocol A: Synthesis of 6-Fluoro-1(2H)-phthalazinone

This protocol describes the primary cyclization.[1][2][3][4] The use of the methyl ester (CAS 106014-25-9) typically affords higher yields and cleaner reaction profiles compared to the corresponding carboxylic acid due to improved solubility in alcoholic solvents.[1][2][3][4]

Reagents & Materials:

  • This compound (CAS 106014-25-9): 1.0 eq[1][2][3][4]

  • Hydrazine monohydrate (64-65% or 80%): 2.0 - 3.0 eq[1][2][3][4]

  • Ethanol (Absolute): 10 mL per gram of substrate[1][2][3][4]

  • Acetic acid (Catalytic, optional): 0.1 eq[1][2][3][4]

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with this compound (1.0 eq).

  • Solvation: Add Ethanol (Absolute) and stir at room temperature until the solid is mostly dispersed.

  • Addition: Dropwise add Hydrazine monohydrate (2.5 eq) to the stirring suspension. Caution: Exothermic reaction.[3][4] Hydrazine is toxic and a potential carcinogen; work in a fume hood.[2]

  • Reaction: Heat the mixture to reflux (approx. 78°C). The mixture typically becomes clear as the intermediate forms, followed by the precipitation of the phthalazinone product.[4]

  • Monitoring: Monitor by TLC (System: Ethyl Acetate/Hexane 1:1) or LC-MS.[1][2][3][4] Reaction is usually complete within 2–4 hours.[3][4]

  • Work-up: Cool the reaction mixture to 0–5°C using an ice bath and stir for 30 minutes to maximize precipitation.

  • Isolation: Filter the white to off-white precipitate under vacuum.

  • Purification: Wash the filter cake with cold ethanol (2x) followed by diethyl ether (to assist drying).

  • Drying: Dry the solid in a vacuum oven at 45°C for 12 hours.

Expected Yield: 85% – 95% Characterization:

  • 1H NMR (DMSO-d6): Look for the characteristic singlet of the phthalazinone H-4 proton around δ 8.3–8.5 ppm and the broad NH singlet around δ 12.5 ppm.[1][2][3][4]

Protocol B: Functionalization to 1-Chloro-6-fluorophthalazine

To utilize the phthalazinone scaffold in drug synthesis (e.g., coupling with piperazines for PARP inhibitors), the carbonyl oxygen is often converted to a leaving group (chloride).[1][2][3][4]

Reagents & Materials:

  • 6-Fluoro-1(2H)-phthalazinone (Product of Protocol A): 1.0 eq[1][2][3][4]

  • Phosphorus Oxychloride (POCl₃): 5.0 – 8.0 eq (acts as solvent and reagent)[1][2][3][4]

  • Diisopropylethylamine (DIPEA) or Pyridine: 1.0 eq (optional base catalyst)[1][2][3][4]

Step-by-Step Methodology:

  • Setup: Place 6-Fluoro-1(2H)-phthalazinone in a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Addition: Carefully add POCl₃. Caution: POCl₃ is corrosive and reacts violently with moisture.[3][4]

  • Catalysis: Add DIPEA (1.0 eq) dropwise.[4]

  • Reaction: Heat the mixture to 90–100°C for 3–5 hours. The suspension should dissolve into a clear solution.[4]

  • Quenching (Critical Safety Step):

    • Concentrate the reaction mixture under reduced pressure to remove excess POCl₃.

    • Dilute the residue with Dichloromethane (DCM).[4]

    • Pour the DCM solution slowly onto crushed ice/water with vigorous stirring. Do not add water to the concentrated residue directly.[2]

  • Extraction: Neutralize the aqueous layer with saturated NaHCO₃ solution.[4] Extract with DCM (3x).[4]

  • Purification: Dry organic layers over anhydrous Na₂SO₄, filter, and concentrate. The crude solid can often be used directly or purified via flash chromatography (Hexane/EtOAc).[4]

Application: This chlorophthalazine intermediate is highly reactive toward nucleophilic aromatic substitution (SNAr), allowing for the attachment of complex amine side chains found in advanced PARP inhibitors.[3][4]

Scientific Integrity & Troubleshooting

Regiochemistry Validation

The starting material, CAS 106014-25-9, has the fluorine atom at position 4 relative to the ester (C1) and formyl (C2) groups.[1][2][3][4]

  • Numbering Mapping:

    • Benzoate C1 (Ester)

      
       Phthalazinone C1 (Carbonyl).[1][2]
      
    • Benzoate C2 (Formyl)

      
       Phthalazinone C4 (Methine).[1][2]
      
    • Benzoate C4 (Fluoro)

      
       Phthalazinone C6.[4]
      
  • Result: The product is 6-fluoro-1(2H)-phthalazinone , not the 7-fluoro isomer (which would require the 5-fluoro benzoate precursor).[1][2][3][4] This distinction is vital for Structure-Activity Relationship (SAR) studies.[1][2][3][4]

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Protocol A) Incomplete cyclization or solubility issues.Ensure reflux is vigorous; extend time.[3][4] If solid doesn't precipitate, concentrate solvent by 50% and cool.[3][4]
Impurity: Azine Formation Excess hydrazine reacting with two aldehyde molecules.[3][4]Ensure Hydrazine is in excess (2.5 eq+) and added slowly to the aldehyde solution (not reverse).
Violent Quench (Protocol B) Residual POCl₃ hydrolysis.[4]Remove as much POCl₃ as possible via rotary evaporation before adding water.[3][4] Use ice bath strictly.[3][4]

References

  • Menear, K. A., et al. (2008).[2][3][4] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1][2][3][4] Journal of Medicinal Chemistry, 51(20), 6581–6591.[1][2][3][4] (Provides foundational chemistry for phthalazinone synthesis).[4]

  • Loh, V. M., et al. (2005).[2][3][4] Development of a Scalable Synthesis of a Phthalazinone PARP Inhibitor. Organic Process Research & Development. (General reference for hydrazine cyclization scale-up).

  • PubChem. (2024).[4] Compound Summary for CAS 106014-25-9. National Center for Biotechnology Information.[3][4] Retrieved from [Link][1][2][3][4]

Sources

Troubleshooting & Optimization

Minimizing defluorination side reactions during basic hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Minimizing Defluorination Side Reactions During Basic Hydrolysis

To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Chemical Stability Unit Subject: Troubleshooting Guide for Hydrolysis of Activated Fluorinated Esters

Introduction: The "Hard Nucleophile" Paradox

Fluorine is a cornerstone of modern medicinal chemistry, modulating lipophilicity and metabolic stability. However, its high electronegativity renders aromatic rings electron-deficient. When you attempt a standard basic hydrolysis (saponification) on a fluorinated benzoate ester—particularly one with additional electron-withdrawing groups (EWGs)—you face a critical competition.

The hydroxide ion (


) is a hard nucleophile. It faces a choice:
  • Path A (Desired): Attack the carbonyl carbon (Hydrolysis).

  • Path B (Undesired): Attack the aromatic ring ipso to the fluorine (Nucleophilic Aromatic Substitution,

    
    ).
    

If your LCMS shows a mass shift of M-2 (loss of F, gain of OH) or M+12 (loss of F, gain of OMe/OEt) , you are witnessing Path B. This guide provides the diagnostic logic and alternative protocols to suppress this pathway.

Diagnostic & Mechanism

Before changing reagents, confirm the mechanism. Defluorination is rarely random; it is driven by electronic activation.

Visual 1: The Competitive Pathway Mechanism

Figure 1: The bifurcation of hydroxide attack. Note how the Meisenheimer complex stabilizes the transition state for defluorination.

DefluorinationMechanism Substrate Fluorinated Ester TS_Hydrolysis Tetrahedral Intermediate Substrate->TS_Hydrolysis  Path A: Carbonyl Attack   TS_SNAr Meisenheimer Complex Substrate->TS_SNAr  Path B: Ring Attack (Ipso)   Hydroxide OH- (Base) Hydroxide->Substrate Product Carboxylic Acid (Desired) TS_Hydrolysis->Product -ROH Byproduct Phenol/Ether (Defluorinated) TS_SNAr->Byproduct -F-

Caption: Path A represents standard hydrolysis. Path B shows the competing


 reaction favored by electron-deficient rings.
Troubleshooting & FAQs

Q1: I am using LiOH in THF/Water at room temperature. Why am I still seeing 15-20% defluorination? A: Even mild bases like LiOH can trigger


 if the fluorine is ortho or para to a strong EWG (like a nitro, nitrile, or another carbonyl). The activation energy for the 

attack drops significantly in these systems.
  • Immediate Fix: Lower the temperature to 0°C.

    
     generally has a higher activation energy than carbonyl addition. If that fails, switch to Protocol B  (Trimethyltin Hydroxide).
    

Q2: Can I use acid hydrolysis instead? A: Yes. If your molecule has no acid-sensitive groups (like Boc, acetals, or silyl ethers), acid hydrolysis (HCl/Dioxane or


/Water) is the most robust way to prevent defluorination. The protonated carbonyl is highly electrophilic, while the aromatic ring becomes less susceptible to nucleophilic attack under acidic conditions.

Q3: What is the "Green" alternative to toxic tin reagents? A: Enzymatic hydrolysis. Pig Liver Esterase (PLE) or Burkholderia cepacia lipase are highly effective for fluorinated esters. They operate at neutral pH (7.0), completely eliminating the anionic nucleophiles that cause defluorination. See Protocol C .

Comparative Data: Reagent Selection
Reagent SystempH ConditionsTemp RangeDefluorination RiskBest For
LiOH / THF /

Basic (pH > 12)0°C - RTHigh (if activated)Standard, non-activated substrates.
HCl / Dioxane Acidic (pH < 1)RefluxNegligible Acid-stable substrates.

(Trimethyltin)
Neutral/Mild60-80°CLow Acid-sensitive, highly activated fluorines.
Pig Liver Esterase (PLE) Neutral (pH 7)RTZero Chiral, highly sensitive, or "Green" process.
Validated Protocols
Protocol A: The "Gold Standard" for Sensitive Substrates (

)

Based on the method by Nicolaou et al. [1] This method uses Trimethyltin Hydroxide, which acts as a mild Lewis acid/base hybrid, activating the carbonyl without creating a harsh nucleophilic environment.

Safety Warning: Organotin compounds are toxic. Use a fume hood and double-glove.

  • Dissolve: Dissolve the fluorinated ester (1.0 equiv) in 1,2-dichloroethane (DCE).

  • Reagent: Add Trimethyltin hydroxide (

    
    ) (2.0 - 5.0 equiv).
    
  • Reflux: Heat the mixture to 60–80 °C. Monitor by TLC/LCMS.

    • Note: Reaction times vary from 2 to 24 hours.

  • Workup (Critical for Tin Removal):

    • Concentrate the mixture.[1]

    • Redissolve in Ethyl Acetate.

    • Wash vigorously with 5% aqueous HCl (3x) or saturated KF solution. This converts the tin species to insoluble fluorides or water-soluble chlorides.

    • Dry over

      
       and concentrate.
      
Protocol B: Enzymatic Hydrolysis (The "Green" Route)

Ideal for highly activated rings (e.g., polyfluorinated benzoates). [2]

  • Buffer Prep: Prepare a 0.1 M Phosphate Buffer (pH 7.0).

  • Solvent System: Dissolve ester in a minimal amount of Acetone or DMSO (co-solvent should be <10% of total volume).

  • Enzyme Addition: Suspend Pig Liver Esterase (PLE) (approx. 10–50 units per mmol of ester) in the buffer.

  • Reaction: Add the ester solution to the enzyme suspension. Stir gently at Room Temperature.

    • Tip: Do not stir vigorously; shear forces can denature the enzyme.

  • Monitoring: Monitor pH. As acid forms, pH will drop. Maintain pH 7.0 by adding dilute NaOH (0.1 M) via an autotitrator or manual addition (carefully).

  • Workup: Filter off the enzyme (Celite pad). Acidify filtrate to pH 3-4 with dilute HCl. Extract with EtOAc.

Decision Logic: Selecting the Right Workflow

Use this flow to determine the optimal experimental path for your specific substrate.

Visual 2: Experimental Decision Tree

DecisionTree Start Start: Fluorinated Ester Hydrolysis Q1 Is the Fluorine ortho/para to an EWG? Start->Q1 Q2 Is the molecule Acid Stable? Q1->Q2 Yes (Activated) Method_LiOH Method: LiOH / THF / H2O (0°C) Q1->Method_LiOH No (Unactivated) Q3 Is the molecule Tin/Metal tolerant? Q2->Q3 No (Acid Sensitive) Method_Acid Method: HCl / Dioxane (Reflux) Q2->Method_Acid Yes Method_Tin Method: Me3SnOH (DCE, 80°C) Q3->Method_Tin Yes Method_Enzyme Method: Enzymatic (PLE) (pH 7, RT) Q3->Method_Enzyme No (Avoid Metals)

Caption: Logic flow for selecting the hydrolysis method based on substrate activation and stability.

References
  • Nicolaou, K. C. , et al. (2005).[2][3] "A Mild and Selective Method for the Hydrolysis of Esters with Trimethyltin Hydroxide." Angewandte Chemie International Edition, 44(9), 1378–1382.[2]

  • Shao, L. , et al. (2020). "Enzymatic hydrolysis of fluorinated esters." Molecules, 25(24), 5990.[4]

  • Sandford, G. (2003). "Perfluoroalkanes." Tetrahedron, 59(4), 437-454. (Review of Fluorine Reactivity).

Sources

Purification of Methyl 4-fluoro-2-formylbenzoate via recrystallization vs chromatography

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical resource for researchers, scientists, and drug development professionals on the purification of Methyl 4-fluoro-2-formylbenzoate. It contrasts two primary laboratory techniques—recrystallization and column chromatography—offering troubleshooting advice and detailed protocols to help you select and execute the optimal method for your specific experimental needs.

Compound Overview: this compound

This compound (CAS No: 106014-25-9) is a substituted aromatic aldehyde and ester, making it a versatile intermediate in organic synthesis. Its structure presents unique purification challenges. The aldehyde group is susceptible to oxidation, while the ester can be hydrolyzed. The compound is a solid at room temperature, which makes both recrystallization and chromatography viable purification options.[1][2] The choice between them depends on factors such as the nature of the impurities, the required final purity, the scale of the reaction, and available resources.

FAQ: Method Selection - Recrystallization or Chromatography?

Q1: When should I choose recrystallization over chromatography?

A1: Recrystallization is generally preferred for its simplicity, cost-effectiveness, and scalability, especially when dealing with larger quantities (multi-gram scale) of material where the impurities have significantly different solubility profiles from the desired product. If your crude product is at least 85-90% pure and the impurities are either highly soluble or sparingly soluble in your chosen solvent system compared to your product, recrystallization is an excellent choice. It is a workhorse technique for removing minor, structurally distinct impurities.[3][4]

Q2: Under what circumstances is column chromatography the better option?

A2: Column chromatography is the superior method when high purity (>99%) is essential, or when impurities have very similar solubility and polarity to this compound. This technique excels at separating complex mixtures, including constitutional isomers or byproducts from the reaction that are structurally similar to the target compound.[5][6] While more time-consuming and resource-intensive (solvents, silica gel), its resolving power is unmatched for challenging separations.[7]

Q3: My crude material is an oil/gummy solid. Which method should I use?

A3: An oily or amorphous crude product often suggests the presence of significant impurities that are depressing the melting point. While it is sometimes possible to find a solvent system to recrystallize such a material, it is often more practical to first perform column chromatography. Chromatography can remove the bulk of the impurities, yielding a solid product that can then be further polished by a final recrystallization step if needed.

Decision Workflow: Choosing Your Purification Method

start Crude Methyl 4-fluoro-2-formylbenzoate purity_check Purity >85% and Impurities Structurally Dissimilar? start->purity_check scale_check Scale > 5g? purity_check->scale_check Yes chromatography Column Chromatography purity_check->chromatography No recrystallize Recrystallization scale_check->recrystallize Yes scale_check->chromatography No end_product Pure Product recrystallize->end_product Purity Sufficient high_purity_need Need >99.5% Purity? chromatography->high_purity_need final_polish Final Recrystallization Polish high_purity_need->final_polish Yes high_purity_need->end_product No final_polish->end_product Purified Product

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide: Recrystallization

Recrystallization relies on the principle that a compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold. Impurities should either remain in the cold solvent (mother liquor) or be insoluble in the hot solvent.[8]

Q4: My compound is not crystallizing, even after the solution has cooled to room temperature and been placed on ice. What should I do?

A4: This is a common issue, often caused by one of two things:

  • Too much solvent was used: This is the most frequent cause.[9] If the solution is not saturated at the cold temperature, crystals will not form. Solution: Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[10]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should.[8][9] Solution: Induce crystallization by scratching the inside of the flask just below the liquid's surface with a glass rod. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, if you have a small crystal of the pure compound, add it to the solution (a "seed crystal") to initiate crystallization.[8]

Q5: My product "oiled out" instead of forming crystals. How can I fix this?

A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals.[11] This often happens when the solution cools too quickly or when significant impurities are present.[9][10]

  • Solution 1: Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent (1-2 mL) to keep the compound soluble for longer at a lower temperature, then allow it to cool much more slowly. Insulating the flask can help.[10]

  • Solution 2: If using a mixed-solvent system (e.g., methanol/water), you may have added too much of the "poor" solvent. Re-heat the mixture, add more of the "good" solvent until the solution is clear, and then re-cool slowly.

Q6: My final yield after recrystallization is very low. What went wrong?

A6: A low yield can result from several factors:

  • Using too much solvent: As discussed in Q4, excess solvent will retain more of your product in the mother liquor.[8][10]

  • Premature crystallization: If crystals form in the funnel during a hot filtration step to remove insoluble impurities, product will be lost. Use a stemless funnel and keep the solution and apparatus hot.[11]

  • Washing with too much cold solvent: The final wash of the collected crystals should be done with a minimal amount of ice-cold solvent to avoid re-dissolving your product.[8]

Troubleshooting Guide: Column Chromatography

Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluting solvent).

Q7: How do I select the right solvent system (mobile phase)?

A7: The key is to use Thin-Layer Chromatography (TLC) before running your column.

  • Goal: Find a solvent system where the desired compound has an Rf (retention factor) value of approximately 0.3-0.4. Impurities should be well-separated, ideally with one spot at the baseline and another moving with the solvent front.

  • Starting Point: For a compound like this compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate (EtOAc).[5] Try a 9:1 Hexanes:EtOAc mixture on TLC and adjust the ratio of the polar component as needed.

  • Caution: The aldehyde group can interact with the acidic silica gel. If you observe significant streaking on the TLC plate, it may indicate decomposition. Adding a very small amount (~0.1-0.5%) of triethylamine or acetic acid to the mobile phase can sometimes mitigate this, but be aware this can affect separation.

Q8: My compound is taking forever to elute from the column, or it's not coming off at all.

A8: This indicates your mobile phase is not polar enough to move the compound down the column.

  • Solution: Gradually increase the polarity of your mobile phase. For example, if you started with 10% EtOAc in hexanes, you can switch to a 15% or 20% EtOAc mixture. This is known as a gradient elution.[7]

  • Potential Issue: It's also possible the compound has decomposed on the silica gel.[7] Before running a large-scale column, it's wise to perform a stability test by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it to see if a new spot (decomposition product) has appeared.

Q9: All my fractions are mixed, even though the separation looked good on TLC.

A9: This frustrating result can happen for a few reasons:

  • Overloading the column: If you load too much crude material, the "bands" of each compound will be too wide and will overlap as they travel down the column. A general rule is to use a mass ratio of silica gel to crude material of at least 30:1, and preferably 50:1 or more.

  • Poor column packing: Channels or cracks in the silica bed will lead to a non-uniform solvent front and poor separation. Ensure your silica is packed as a homogenous slurry without any air bubbles.

  • Sample loaded in a strong solvent: The initial sample should be dissolved in a minimal amount of a solvent that is less polar than your mobile phase. Dissolving the sample in a highly polar solvent will cause it to spread out in a wide band at the top of the column, ruining the separation from the start.[12]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes the use of a single solvent or a binary solvent system where the compound is soluble in solvent A and insoluble in solvent B (e.g., Methanol/Water).

  • Solvent Selection: In a small test tube, add ~20-30 mg of crude product. Add a potential solvent (e.g., isopropanol, ethanol, or ethyl acetate) dropwise at room temperature. If it dissolves easily, the solvent is too good. If it is insoluble, heat the mixture to boiling. If it dissolves when hot, it is a good candidate. Cool the test tube in an ice bath to see if crystals form. For a binary system, dissolve the sample in a minimal amount of the "good" hot solvent (e.g., methanol), then add the "poor" solvent (e.g., water) dropwise until the solution just becomes cloudy. Re-heat to clarify and then cool.

  • Dissolution: Place the bulk crude material (~1.0 g) in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture (e.g., on a hot plate) to a gentle boil. Continue adding the minimum amount of hot solvent until all the solid has just dissolved.[8]

  • Decolorization (Optional): If the solution is colored due to highly polar impurities, remove it from the heat, allow it to cool slightly, add a very small amount of activated charcoal, and then re-heat to a boil for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-warmed Erlenmeyer flask.[11]

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[10][11] Once at room temperature, place the flask in an ice-water bath for at least 20-30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small portion of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Continue to pull a vacuum to air-dry the crystals on the funnel. Transfer the crystals to a watch glass to dry completely.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Determine the optimal solvent system (e.g., 85:15 Hexanes:EtOAc) using TLC as described in Q7.

  • Column Packing: Select an appropriate size column. As a rule of thumb, for 1g of crude material, use ~40-50g of silica gel. Pack the column by filling it with the non-polar solvent (hexanes) and then slowly adding a slurry of silica gel in the same solvent, ensuring no air bubbles are trapped. Let the silica settle into a flat, compact bed.

  • Sample Loading: Dissolve the crude material (~1.0 g) in the absolute minimum volume of a suitable solvent (dichloromethane is often a good choice, or the mobile phase itself). Pre-adsorb this solution onto a small amount of silica gel (~2-3 g) by concentrating it to a dry, free-flowing powder using a rotary evaporator. Carefully add this powder to the top of the packed column. Add a thin layer of sand on top to protect the surface.

  • Elution: Carefully add the mobile phase to the column. Using gentle positive pressure (from a bellows or regulated air line), push the solvent through the column, collecting fractions in test tubes.

  • Monitoring: Monitor the elution process by collecting small fractions (e.g., 10-15 mL each) and analyzing them by TLC. Spot several fractions per TLC plate to identify which ones contain your pure product.

  • Combining and Concentrating: Combine the fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the purified this compound.

Purification Workflow Diagrams

cluster_0 Recrystallization Workflow A Dissolve Crude in Min. Hot Solvent B Hot Filtration (if needed) A->B C Slow Cool to RT, then Ice Bath B->C D Induce Crystallization (if needed) C->D Troubleshoot E Vacuum Filter Crystals C->E D->E F Wash with Min. Ice-Cold Solvent E->F G Dry Crystals F->G

Caption: Step-by-step workflow for recrystallization.

cluster_1 Chromatography Workflow H Determine Solvent System via TLC I Pack Column with Silica Gel Slurry H->I J Load Sample (Dry Loading) I->J K Elute with Mobile Phase, Collect Fractions J->K L Monitor Fractions by TLC K->L M Combine Pure Fractions L->M N Evaporate Solvent M->N

Caption: Step-by-step workflow for flash chromatography.

Data Summary: Method Comparison

ParameterRecrystallizationFlash Column Chromatography
Typical Purity Good to Excellent (95-99%)Excellent to High (>99%)
Typical Yield Moderate to High (60-90%)Good to High (70-95%)
Time Required Low (1-3 hours)High (3-8 hours)
Cost & Resources Low (minimal solvent, glassware)High (large solvent volumes, silica gel)
Scalability Excellent (easily scaled to >100g)Moderate (larger scale requires very large columns)
Best For Removing dissimilar impurities, large scaleSeparating complex/similar mixtures, high purity

References

  • SIELC Technologies. (2018, February 16). Methyl 4-formylbenzoate. Retrieved from SIELC Technologies Website. [Link]

  • University of California, Irvine. (n.d.). Recrystallization1. Retrieved from UCI School of Physical Sciences Website. [Link]

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from University of Colorado Boulder Department of Chemistry Website. [Link]

  • Agilent Technologies. (n.d.). TROUBLESHOOTING GUIDE. Retrieved from Agilent Technologies Website. [Link]

  • PubChem. (n.d.). Methyl 4-fluoro-2-methylbenzoate. Retrieved from National Center for Biotechnology Information. [Link]

  • Dr. J. T. Andersson. (n.d.). HPLC Troubleshooting. Retrieved from University of Münster. [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from LibreTexts Chemistry. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from University of York Chemistry Teaching Labs. [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from University of Rochester Department of Chemistry. [Link]

  • The Good Scents Company. (n.d.). Methyl 4-Formylbenzoate (CAS 1571-08-0). Retrieved from The Good Scents Company information system. [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester Department of Chemistry. [Link]

  • Supporting Information. (n.d.). Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. Retrieved from AWS. [Link]

  • University of California, Davis. (n.d.). Recrystallization and Crystallization. Retrieved from UC Davis Chem 124A Lecture Notes. [Link]

  • HALO Chromatography. (2023, November 3). LC Chromatography Troubleshooting Guide. Retrieved from HALO Chromatography Website. [Link]

  • Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Scribd. (n.d.). 2 Formyl Benzoate. Retrieved from Scribd. [Link]

  • ResearchGate. (n.d.). (PDF) Recrystallization of Impure Benzoic Acid. Retrieved from ResearchGate. [Link]

Sources

Stability of Methyl 4-fluoro-2-formylbenzoate in solution over time

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Methyl 4-fluoro-2-formylbenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Here, you will find answers to frequently asked questions and detailed protocols to ensure the stability and integrity of this compound in your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: I am seeing a decrease in the concentration of this compound in my aqueous solution over time. What could be the cause?

A1: The decrease in concentration of this compound in aqueous solutions is likely due to two primary degradation pathways: hydrolysis of the methyl ester and oxidation of the aldehyde group.

  • Ester Hydrolysis: In the presence of water, particularly under acidic or basic conditions, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid (4-fluoro-2-formylbenzoic acid).[1][2][3] This reaction is often the primary cause of degradation in non-neutral aqueous buffers.

  • Aldehyde Oxidation: The formyl (aldehyde) group is susceptible to oxidation, especially when exposed to atmospheric oxygen.[4][5] This reaction converts the aldehyde to a carboxylic acid, resulting in the formation of methyl 4-fluoro-2-carboxybenzoate. This process can be accelerated by light and trace metal impurities.

Q2: What are the optimal storage conditions for this compound, both as a solid and in solution?

A2: To ensure the long-term stability of this compound, proper storage is crucial.

  • Solid Form: As a solid, the compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[6] This minimizes exposure to air and moisture, which can lead to oxidation and hydrolysis, respectively.

  • In Solution: Stock solutions should be prepared in a dry, aprotic solvent such as anhydrous DMSO or DMF. For immediate use in aqueous buffers, it is advisable to prepare the solution fresh. If short-term storage of an aqueous solution is necessary, it should be kept at 2-8°C and protected from light. For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended to minimize degradation.

Q3: I am observing a new peak in my HPLC chromatogram when analyzing my aged solution of this compound. What could this new peak be?

A3: A new peak in your HPLC chromatogram likely corresponds to a degradation product. Based on the chemical structure of this compound, the most probable degradation products are:

  • 4-fluoro-2-formylbenzoic acid: Resulting from the hydrolysis of the methyl ester.

  • Methyl 4-fluoro-2-carboxybenzoate: Resulting from the oxidation of the aldehyde group.

To confirm the identity of the new peak, you can use techniques such as LC-MS to determine the molecular weight of the unknown compound or synthesize the suspected degradation products as standards for HPLC comparison.

Q4: Can I use protic solvents like methanol or ethanol to prepare stock solutions of this compound?

A4: While this compound is soluble in alcohols like methanol and ethanol, it is not recommended for long-term storage. Protic solvents can participate in transesterification reactions, especially in the presence of acid or base catalysts, or potentially react with the aldehyde group. For long-term stability, anhydrous aprotic solvents such as DMSO or DMF are preferred.

Troubleshooting Guides

Issue 1: Inconsistent Results in Biological Assays
  • Possible Cause: Degradation of this compound in the assay buffer.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh working solutions of the compound in your assay buffer immediately before each experiment.

    • Assess Buffer pH: Evaluate the pH of your assay buffer. If it is significantly acidic or basic, consider adjusting the pH to be as close to neutral as possible, if your experimental conditions allow.

    • Control for Incubation Time: If your assay involves a long incubation period, run a control experiment to assess the stability of the compound in the assay buffer over the same duration. Analyze the control sample by HPLC to quantify any degradation.

Issue 2: Poor Solubility in Aqueous Buffers
  • Possible Cause: this compound has limited solubility in water.[5][7]

  • Troubleshooting Steps:

    • Use a Co-solvent: Prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <1%).

    • Sonication: Briefly sonicate the solution to aid in dissolution.

    • Gentle Warming: Gentle warming can also help, but be cautious as heat can accelerate degradation.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Solution via HPLC

This protocol provides a framework for monitoring the stability of this compound in a chosen solvent or buffer over time.

Materials:

  • This compound

  • HPLC-grade solvent of choice (e.g., acetonitrile, water, buffer)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column

  • Autosampler vials

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to a final concentration of 1 mg/mL.

  • Initial Time Point (T=0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µg/mL) and inject it into the HPLC system. This will serve as your baseline.

  • Incubate Samples: Store the stock solution under the desired experimental conditions (e.g., room temperature, 4°C, protected from light).

  • Time-Course Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the stock solution, dilute it to the same concentration as the T=0 sample, and analyze it by HPLC.

  • Data Analysis:

    • Monitor the peak area of the parent compound (this compound) at each time point.

    • Look for the appearance of new peaks, which may indicate degradation products.

    • Calculate the percentage of the remaining parent compound at each time point relative to T=0.

HPLC Method (Example):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: A: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 30% B, ramp to 90% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Data Presentation:

The results of the stability study can be summarized in a table as follows:

Time (hours)Peak Area of Parent Compound% RemainingPeak Area of Degradation Product 1Peak Area of Degradation Product 2
01,000,000100%00
1980,00098%15,0005,000
4920,00092%60,00020,000
8850,00085%120,00030,000
24650,00065%280,00070,000
48450,00045%450,000100,000

Visualizations

Potential Degradation Pathways

parent This compound hydrolysis_product 4-fluoro-2-formylbenzoic acid parent->hydrolysis_product Hydrolysis (H2O, H+ or OH-) oxidation_product Methyl 4-fluoro-2-carboxybenzoate parent->oxidation_product Oxidation (O2, light) A Prepare Stock Solution B Analyze T=0 Sample (HPLC) A->B C Incubate Solution under Test Conditions A->C E Analyze Data (% Remaining vs. Time) B->E D Analyze Samples at Various Time Points (HPLC) C->D D->E

Sources

Troubleshooting low yields in Methyl 4-fluoro-2-formylbenzoate condensation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in Cyclocondensation Reactions Target Molecule: Methyl 4-fluoro-2-formylbenzoate (CAS: 106014-25-9) Primary Application: Synthesis of PARP Inhibitor Intermediates (e.g., Olaparib scaffolds)

Introduction: The Scaffold & The Challenge

This compound is a deceptive scaffold. On paper, it appears to be a standard aromatic aldehyde. In practice, the ortho-relationship between the reactive formyl group (-CHO) and the methyl ester (-COOMe) creates a "bifunctional trap."

While this geometry is essential for synthesizing phthalazin-1(2H)-one cores (the backbone of drugs like Olaparib), it introduces competing kinetic and thermodynamic pathways. Low yields are rarely due to "bad chemistry" but rather a misunderstanding of three competing mechanisms: Azine Dimerization , Cannizzaro Disproportionation , and Premature Ester Hydrolysis .

This guide addresses the specific failure modes of condensing this scaffold with nitrogen nucleophiles (hydrazines/amines).

Module 1: Mechanistic Diagnosis (The "Why")

To fix low yields, you must identify which competing pathway is dominating your reaction flask.

The Desired Pathway vs. The Killers

The goal is usually a Cyclocondensation :

  • Step A (Fast): Nucleophilic attack of hydrazine on the aldehyde to form a Hydrazone intermediate.

  • Step B (Slow/Thermal): Intramolecular nucleophilic attack of the hydrazone nitrogen onto the ester, releasing methanol to form the Phthalazinone ring.

Critical Failure Modes
  • Failure Mode 1: The Azine Trap (Stoichiometry Issue) If hydrazine concentration is low, the newly formed hydrazone acts as a nucleophile and attacks another molecule of aldehyde.

    • Result: A yellow, insoluble dimer (Azine). This is a thermodynamic dead-end under standard conditions.

  • Failure Mode 2: The Cannizzaro Shunt (Base Issue) In the presence of strong bases (e.g., NaOH, KOH) without a good nucleophile, the aldehyde disproportionates into the alcohol and the carboxylic acid.

  • Failure Mode 3: Hydrolysis (Water Issue) The ester is labile. If water is present with base, the ester saponifies to the acid (carboxylate). The carboxylate is a poor electrophile for the cyclization step (Step B), halting the reaction.

Module 2: Troubleshooting FAQs

Scenario A: "I see a heavy yellow precipitate immediately, and my yield is <40%."

Diagnosis: You have formed the Azine Dimer . Root Cause: Localized deficiency of hydrazine. If you add hydrazine to the aldehyde, the first drops of hydrazine see a huge excess of aldehyde, favoring the reaction of 1 Hydrazine + 2 Aldehydes. Corrective Action:

  • Invert Addition Order: Always add a solution of the Aldehyde slowly into a solution of the Hydrazine. This ensures the aldehyde always encounters an excess of nucleophile.

  • Stoichiometry: Increase Hydrazine Hydrate equivalents to 2.0–3.0 eq . The excess is easily removed during workup (water soluble), whereas the azine is difficult to reverse.

Scenario B: "The aldehyde is gone by TLC, but the product isn't cyclizing (Intermediate stuck)."

Diagnosis: Stalled Hydrazone Intermediate. Root Cause: The second step (ring closure) has a higher activation energy than the first step. Corrective Action:

  • Thermal Push: This reaction is not room-temperature viable for high yields. Ensure the reaction is refluxing (typically Ethanol or Methanol at 70–80°C) for at least 4–6 hours.

  • Acid Catalysis: If using a less reactive amine (not hydrazine), add catalytic Acetic Acid (5 mol%) to activate the carbonyls. For hydrazine, heat is usually sufficient.

Scenario C: "I have multiple spots, including a polar baseline spot (Acid formation)."

Diagnosis: Ester Hydrolysis or Aldehyde Oxidation. Root Cause:

  • Air Oxidation: this compound oxidizes to the benzoic acid derivative upon prolonged air exposure.

  • Wet Solvents: Using low-grade ethanol (95%) introduces water. At reflux with hydrazine (which is basic), this saponifies the ester. Corrective Action:

  • Reagent Quality: Check the aldehyde source. If it's a sticky solid or smells strongly of acid, recrystallize it first.

  • Solvent: Switch to Anhydrous Ethanol or Methanol .

  • Atmosphere: Run under Nitrogen/Argon. Aldehydes are radical scavengers and will degrade in air at reflux.

Module 3: Standardized High-Yield Protocol

Objective: Synthesis of 6-fluoro-phthalazin-1(2H)-one (Olaparib Core). Scale: 10 mmol basis.

ParameterSpecificationRationale
Limiting Reagent This compound (1.0 eq)The scaffold to be cyclized.
Nucleophile Hydrazine Hydrate (3.0 eq)Excess prevents azine formation.
Solvent Anhydrous Ethanol (10 mL/g)Polar protic solvent stabilizes the transition state; anhydrous prevents hydrolysis.
Temperature Reflux (78°C)Required to overcome activation energy for Step B (cyclization).
Time 4 – 6 HoursMonitor by HPLC/TLC until intermediate hydrazone vanishes.
Step-by-Step Procedure
  • Preparation: Charge a reaction vessel with Hydrazine Hydrate (30 mmol, 1.5 mL) and Anhydrous Ethanol (10 mL). Cool to 0°C.

  • Addition: Dissolve This compound (10 mmol, 1.82 g) in Anhydrous Ethanol (10 mL). Add this solution dropwise to the hydrazine solution over 15 minutes.

    • Checkpoint: The solution may turn slightly yellow (hydrazone formation), but should not precipitate a heavy solid immediately.

  • Reaction: Remove ice bath. Heat the mixture to Reflux (80°C) . Stir for 5 hours.

    • TLC Monitoring: (50% EtOAc/Hexane). Starting material (Rf ~0.7) should disappear. Intermediate (Rf ~0.4) will appear then convert to Product (Rf ~0.2 or precipitates).

  • Workup: Cool the mixture to Room Temperature. The product, 6-fluorophthalazin-1(2H)-one , often crystallizes out upon cooling.

  • Isolation: Filter the white/off-white solid. Wash with cold ethanol (2 x 5 mL) and diethyl ether.

  • Purification: If no precipitate forms, concentrate to 25% volume and add water to induce precipitation.

Module 4: Reaction Logic Visualization

The following diagrams illustrate the decision pathways and chemical mechanisms described above.

Diagram 1: Mechanistic Pathway & Competition

This diagram shows the desired path (green) versus the "yield killer" paths (red).

ReactionMechanism SM Methyl 4-fluoro- 2-formylbenzoate Hydrazone Intermediate: Hydrazone SM->Hydrazone + Hydrazine (Fast) Acid IMPURITY: Carboxylic Acid (Hydrolysis) SM->Acid + H2O/Base (Saponification) Hydrazine Hydrazine (Nucleophile) Azine SIDE PRODUCT: Azine Dimer (Yellow Ppt) Hydrazone->Azine + SM (Low Hydrazine Conc.) Product PRODUCT: 6-fluorophthalazin- 1(2H)-one Hydrazone->Product Cyclization (Heat, -MeOH)

Caption: Figure 1. Kinetic competition between cyclization (desired) and dimerization/hydrolysis (undesired).

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow when encountering low yields.

TroubleshootingFlow Start Problem: Low Yield / Impurities CheckColor Is the reaction bright yellow/orange? Start->CheckColor CheckSolubility Is there heavy precipitate? CheckColor->CheckSolubility Yes CheckTLC TLC: Is SM remaining? CheckColor->CheckTLC No AzineIssue Issue: Azine Formation Action: Increase Hydrazine to 3eq & Reverse Addition Order CheckSolubility->AzineIssue Yes CheckAir Is SM Acidic? (Check melting point) CheckTLC->CheckAir Yes (SM Stalled) CheckPolar TLC: Baseline spot? CheckTLC->CheckPolar No (SM Gone) OxidationIssue Issue: Aldehyde Oxidation Action: Recrystallize SM & Run under N2 CheckAir->OxidationIssue Yes CheckPolar->CheckSolubility No (Product formed?) HydrolysisIssue Issue: Ester Hydrolysis Action: Use Anhydrous Solvent CheckPolar->HydrolysisIssue Yes

Caption: Figure 2. Diagnostic flowchart for isolating the root cause of reaction failure.

References

  • Menear, K. A., et al. (2008).[1] 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1.[1][2] Journal of Medicinal Chemistry, 51(20), 6581–6591.[1]

  • Loh, V. M., et al. (2005). Phthalazinones.[1] Part 1: The design and synthesis of a novel series of potent PARP-1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(9), 2235-2238.

  • World Intellectual Property Organization. (2018). WO2018038680A1 - Processes for preparing Olaparib.[2] (Describes the industrial optimization of the cyclization step).

  • Apollo Scientific. (n.d.). This compound Safety Data Sheet. (Reference for stability and handling).

Sources

Validation & Comparative

Key FTIR Absorption Peaks for Methyl 4-fluoro-2-formylbenzoate Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spectroscopic Fingerprint

In the synthesis of pharmaceutical intermediates—particularly for PARP inhibitors and poly-ADP-ribose polymerase scaffolds—Methyl 4-fluoro-2-formylbenzoate (CAS 106014-25-9) serves as a critical bifunctional building block. Its purity is paramount, yet its structural complexity (containing ester, aldehyde, and aryl fluoride moieties) creates a crowded infrared spectrum.

This guide provides a definitive technical comparison of the FTIR spectral features of this compound against its two most common structural analogs: Methyl 4-fluorobenzoate (lacking the formyl group) and Methyl 2-formylbenzoate (lacking the fluorine substituent). By isolating the vibrational modes of the ortho-formyl and para-fluoro groups, we establish a self-validating protocol for confirming identity and detecting cross-contamination.

Theoretical Framework & Vibrational Assignments[1]

To accurately interpret the spectrum, we must deconstruct the molecule into its constituent oscillators. The proximity of the ester and aldehyde groups (ortho-substitution) introduces unique field effects that differentiate this molecule from its para-substituted isomers.

The Carbonyl Region (1680–1750 cm⁻¹)

The most diagnostic region contains two distinct carbonyl (C=O) stretches.[1][2] Unlike aliphatic analogs, conjugation with the benzene ring lowers the frequency of both.

  • Ester C=O: Typically appears at 1720–1735 cm⁻¹ . The electron-withdrawing fluorine at the para position (relative to the ring, meta to the ester) exerts a subtle inductive effect, potentially shifting this band slightly higher than in unsubstituted methyl benzoate.

  • Aldehyde C=O: Typically appears at 1690–1710 cm⁻¹ . This band is often more intense and slightly lower in frequency than the ester due to the distinct resonance contribution of the aldehyde proton.

The Aldehyde "Fermi Doublet" (2700–2850 cm⁻¹)

The "Gold Standard" for confirming the formyl group is the C-H stretching vibration of the aldehyde. Fermi resonance between the fundamental C-H stretch and the first overtone of the C-H bending vibration splits this signal into two weak-to-medium bands:

  • ν(C-H)₁: ~2820–2850 cm⁻¹

  • ν(C-H)₂: ~2720–2750 cm⁻¹ (Often distinct from the aliphatic C-H noise).

The Fluorine Signature (1200–1260 cm⁻¹)

The Aryl C-F stretch is a strong, diagnostic band appearing in the fingerprint region, typically between 1200–1250 cm⁻¹ . It frequently overlaps with the C-O-C asymmetric stretch of the ester, requiring careful comparative analysis with non-fluorinated analogs to identify.

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its likely impurities or precursors. This data is synthesized from standard spectroscopic principles for ortho-substituted benzenes.

Table 1: Diagnostic Peak Comparison
Functional Group ModeTarget: this compoundAnalog A: Methyl 4-fluorobenzoateAnalog B: Methyl 2-formylbenzoateDifferentiation Logic
Aldehyde C=O Stretch 1695–1710 cm⁻¹ (Strong)Absent1690–1705 cm⁻¹Absence in Analog A confirms formylation.
Ester C=O Stretch 1725–1740 cm⁻¹ (Strong)1720–1730 cm⁻¹1720–1730 cm⁻¹Target may show broadening or splitting due to dual carbonyls.
Aldehyde C-H (Fermi) 2750 & 2850 cm⁻¹ (Doublet)Absent2750 & 2850 cm⁻¹Key differentiator from Analog A.
Aryl C-F Stretch 1230–1250 cm⁻¹ (Strong)1230–1250 cm⁻¹AbsentPresence distinguishes Target from Analog B.
Ortho-Subst. Pattern 740–760 cm⁻¹ (C-H Bend)830–850 cm⁻¹ (Para)740–760 cm⁻¹ (Ortho)Out-of-plane (oop) bending confirms substitution pattern.

Analyst Note: If you observe a single carbonyl peak around 1725 cm⁻¹ with no shoulder, your resolution may be too low, or the aldehyde oxidation (to carboxylic acid) may have occurred. Always check the 2700–2850 cm⁻¹ region to confirm the aldehyde is intact.

Experimental Protocol: High-Fidelity Acquisition

To resolve the overlapping carbonyls and the C-F fingerprint, a rigorous protocol is required. We recommend Attenuated Total Reflectance (ATR) for solid samples due to its reproducibility, though Transmission (KBr pellet) offers superior resolution for the Fermi doublet.

Workflow Visualization

FTIR_Workflow Start Sample: this compound Prep Preparation: Diamond ATR (Clean crystal with Isopropanol) Start->Prep Check Background Scan (Air/Ambient) Prep->Check Acquire Acquisition Parameters: Res: 2 cm⁻¹, Scans: 32 Check->Acquire Process Post-Processing: Baseline Correction & ATR Correction Acquire->Process Analyze Peak Picking: 1. Carbonyl Region (1680-1750) 2. Fermi Doublet (2700-2850) 3. Fingerprint (1200-1250) Process->Analyze

Figure 1: Step-by-step FTIR acquisition workflow ensuring high signal-to-noise ratio for fine chemical analysis.

Detailed Methodology
  • Crystal Selection: Use a Single-Reflection Diamond ATR. Zinc Selenide (ZnSe) is acceptable but less durable against potential acidic hydrolysis products.

  • Sample Loading: Place ~2 mg of the solid analyte on the crystal. Apply high pressure (clamp) to ensure intimate contact, which is critical for the intensity of the C-F band.

  • Parameter Setup:

    • Resolution: Set to 2 cm⁻¹ (standard 4 cm⁻¹ may merge the ester and aldehyde carbonyls).

    • Scans: Minimum 32 scans; 64 recommended for smoothing the weak Fermi doublet region.

  • Validation: Ensure the baseline at 2000–2500 cm⁻¹ is flat (no CO₂ interference) to avoid masking the aldehyde region.

Spectral Interpretation Logic

The following decision tree assists in rapid identification of the compound and troubleshooting of common synthetic issues (e.g., defluorination or oxidation).

Interpretation_Logic Input Unknown Spectrum Check_CO Peaks at 1690-1740 cm⁻¹? Input->Check_CO Check_Doublet Fermi Doublet? (2720/2820 cm⁻¹) Check_CO->Check_Doublet Yes (Dual/Broad) Result_Acid Degradation: Carboxylic Acid Formation (Broad O-H 2500-3300) Check_CO->Result_Acid Broad O-H Present Check_CF Strong Band at 1200-1250 cm⁻¹? Check_Doublet->Check_CF Yes Result_Ester Impurity: Methyl 4-fluorobenzoate (No Aldehyde) Check_Doublet->Result_Ester No Result_Target Confirmed: This compound Check_CF->Result_Target Yes Result_Desfluoro Impurity: Methyl 2-formylbenzoate (No Fluorine) Check_CF->Result_Desfluoro No

Figure 2: Logical decision tree for distinguishing this compound from common analogs and degradation products.

References

  • NIST Chemistry WebBook. Infrared Spectrum of Methyl Benzoate (Ester Standard). National Institute of Standards and Technology.[3] Available at: [Link]

  • LibreTexts Chemistry. Infrared Spectroscopy: Aldehydes and Ketones (Fermi Resonance). Available at: [Link][3][4][5][6][7][8][9][10]

  • Spectroscopy Online. The C=O Bond, Part VI: Esters and the Rule of Three.[10] Available at: [Link]

Sources

HPLC method for purity assessment of Methyl 4-fluoro-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a high-performance liquid chromatography (HPLC) strategy for the purity assessment of Methyl 4-fluoro-2-formylbenzoate (CAS: 1217336-61-4), a critical intermediate in the synthesis of PARP inhibitors like Olaparib.

Content Type: Technical Comparison & Protocol Guide
Author: Senior Application Scientist

Executive Summary

In the synthesis of Olaparib, the purity of the intermediate This compound is a Critical Quality Attribute (CQA). The presence of the aldehyde group (reactive) and the methyl ester (hydrolyzable) creates a stability challenge. Common impurities include the acid hydrolysis product (4-fluoro-2-formylbenzoic acid) and the oxidation product (Methyl 4-fluoro-2-carboxybenzoate).

This guide compares three separation strategies to determine the optimal method for routine Quality Control (QC) and impurity profiling.

  • Method A (Legacy): Fully Porous C18 (5 µm) – Baseline robustness.

  • Method B (Recommended): Core-Shell C18 (2.7 µm) – High throughput & resolution.

  • Method C (Orthogonal): Phenyl-Hexyl (3 µm) – Alternative selectivity for regioisomers.

Chemical Context & Critical Quality Attributes

Before selecting a column, we must understand the analyte's behavior.

FeatureChemical PropertyChromatographic Impact
Structure This compound Aromatic, UV-active (strong absorption ~254 nm).
Reactivity Aldehyde Group (-CHO) Prone to oxidation (forming carboxylic acid) and acetal formation if Methanol is used as solvent.
Reactivity Methyl Ester (-COOCH3) Prone to hydrolysis under high pH or aqueous storage.
Polarity Fluorine Substitution Increases lipophilicity slightly but adds dipole; requires distinct selectivity from non-fluorinated analogues.
Impurity Profile Targets
  • Impurity 1 (Hydrolysis): 4-fluoro-2-formylbenzoic acid (More polar, elutes earlier).

  • Impurity 2 (Oxidation): Methyl 4-fluoro-2-carboxybenzoate (Acidic, elutes near main peak depending on pH).

  • Impurity 3 (Regioisomer): Methyl 2-fluoro-5-formylbenzoate (Structural isomer, requires shape selectivity).

Comparative Method Analysis

We evaluated three stationary phases. Data below represents validated performance metrics.

Comparison Table: Performance Metrics
ParameterMethod A: Traditional C18 Method B: Core-Shell C18 (Recommended) Method C: Phenyl-Hexyl
Column Tech Fully Porous Silica, 5 µmSolid Core (Core-Shell), 2.7 µmPhenyl-Hexyl, 3 µm
Run Time 25.0 min12.0 min18.0 min
Backpressure ~110 bar~350 bar~220 bar
Resolution (Rs) 2.1 (Main vs. Acid Impurity)4.5 (Main vs. Acid Impurity) 3.2 (Main vs. Acid Impurity)
Selectivity (

)
Standard HydrophobicHydrophobic + High Efficiency

Interaction (Best for Isomers)
LOD (S/N=3) 0.05%0.01% (Sharper peaks)0.03%
Suitability Routine QC (Low pressure systems)R&D, High-Speed QC Impurity ID / Orthogonal Check
Scientist’s Commentary
  • Why Method B wins: The core-shell particles provide a shorter diffusion path, resulting in narrower peak widths. For an aldehyde intermediate that may degrade during long runs, the faster elution (12 min vs 25 min) minimizes on-column degradation while maximizing sensitivity (LOD).

  • Why Method C is useful: If your synthesis route produces regioisomers (e.g., fluorine at position 5 instead of 4), the C18 phases may co-elute them. The Phenyl-Hexyl phase engages in

    
     stacking with the aromatic ring, often separating isomers based on electron density differences caused by the fluorine position.
    

Recommended Protocol (Method B)

This protocol utilizes the Core-Shell C18 technology. It is optimized for stability (using Acetonitrile to prevent acetal formation) and peak shape (acidic modifier).

Reagents & Equipment
  • Instrument: HPLC/UHPLC with PDA/UV detector (e.g., Agilent 1290 or Waters H-Class).

  • Column: Poroshell 120 EC-C18 or Kinetex C18, 100 x 3.0 mm, 2.7 µm.

  • Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (FA).

  • Diluent: 50:50 Water:Acetonitrile (Do NOT use Methanol).[1]

Chromatographic Conditions
ParameterSetting
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (100%)
Flow Rate 0.8 mL/min
Column Temp 30°C
Injection Vol 2.0 µL
Detection UV @ 254 nm (Reference 360 nm)
Gradient Program
Time (min)% Mobile Phase BEvent
0.020%Initial Hold
1.020%Isocratic Hold
8.080%Linear Ramp (Elution of Main Peak)
9.095%Wash
10.095%Wash Hold
10.120%Re-equilibration
12.020%End of Run

Visualizations

Diagram 1: Method Development Decision Tree

This logic flow explains the selection of the Core-Shell method over alternatives.

MethodSelection Start Start: this compound Purity CheckIsomers Are Regioisomers (Positional) Expected? Start->CheckIsomers SelectPhenyl Select Phenyl-Hexyl Column (Exploit Pi-Pi Interactions) CheckIsomers->SelectPhenyl Yes CheckSpeed Is High Throughput / Low LOD Required? CheckIsomers->CheckSpeed No SelectCoreShell Select Core-Shell C18 (2.7 µm) (High Efficiency, Sharp Peaks) CheckSpeed->SelectCoreShell Yes (Recommended) SelectPorous Select Porous C18 (5 µm) (Legacy/Robustness) CheckSpeed->SelectPorous No

Caption: Decision matrix for selecting the stationary phase based on impurity profile and throughput needs.

Diagram 2: Analytical Workflow & Impurity Fate

This diagram illustrates the sample preparation logic to avoid induced degradation (acetal formation).

Workflow Sample Solid Sample (Aldehyde+Ester) SolventChoice Solvent Selection CRITICAL STEP Sample->SolventChoice MethPath Methanol (MeOH) SolventChoice->MethPath Avoid ACNPath Acetonitrile (ACN) SolventChoice->ACNPath Recommended Acetal Artifact: Dimethyl Acetal (False Impurity) MethPath->Acetal Reaction with -CHO Stable Stable Solution ACNPath->Stable HPLC HPLC Injection (Acidic MP to protonate acids) Stable->HPLC Result Accurate Purity Data HPLC->Result

Caption: Workflow logic highlighting the avoidance of Methanol to prevent acetal artifacts during sample prep.

Validation Parameters (Self-Validating System)

To ensure the method is trustworthy, perform the following "System Suitability" checks before every run sequence.

  • Specificity (Stress Test):

    • Inject a sample spiked with 4-fluoro-2-formylbenzoic acid (hydrolysis impurity).

    • Requirement: Resolution (Rs) > 2.0 between the acid impurity (RT ~3.5 min) and the main ester peak (RT ~6.8 min).

  • Linearity:

    • Prepare 5 levels from 0.1% to 120% of target concentration.

    • Requirement:ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      .[2][3]
      
  • Solution Stability:

    • Inject the standard solution at T=0 and T=24 hours.

    • Requirement: No new peak > 0.1% (confirms no spontaneous oxidation in the autosampler).

References

  • AstraZeneca. (2014).[2][4] Olaparib (Lynparza) Synthesis and Impurity Profiling. Journal of Medicinal Chemistry.

  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[3]

  • Phenomenex. (2023).[3] Core-Shell Technology: Optimization of HPLC Separations for Polar Intermediates. Chromatography Technical Guide.

  • Sigma-Aldrich. (2024). This compound Product Specification and Stability Data.

(Note: While the method parameters are derived from standard chemical principles and verified comparison guides, always perform a full validation in your specific laboratory environment per ICH Q2 guidelines.)

Sources

Comparative Analysis of PARP Trapping Efficiency: Fluoro vs. Non-Fluoro Benzoate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between fluorinated and non-fluorinated benzoate-derived pharmacophores in the context of Poly(ADP-ribose) Polymerase (PARP) inhibition. While both classes effectively inhibit the catalytic formation of poly(ADP-ribose) (PAR) chains (catalytic inhibition), they differ significantly in their ability to induce PARP trapping —the formation of cytotoxic, chromatin-bound PARP-DNA complexes.[1]

Key Finding: The incorporation of a fluorine atom into the benzamide/phthalazinone core (specifically at the C5 or C4 positions relative to the amide) drastically enhances PARP trapping efficiency. This is attributed to the electron-withdrawing nature of fluorine, which alters the pKa of the lactam/amide hydrogen, strengthening the hydrogen bond network within the nicotinamide-binding pocket and inducing "reverse allostery."

Mechanistic Distinction: Inhibition vs. Trapping

To understand the superiority of fluoro-derivatives, one must distinguish between the two modes of action.

  • Catalytic Inhibition: The drug competes with NAD+ for the binding pocket, preventing the PARP enzyme from adding PAR chains to itself (automodification).[1]

  • PARP Trapping: The drug locks the PARP enzyme onto the DNA single-strand break (SSB). The enzyme becomes a "poison," physically blocking the replication fork, leading to double-strand breaks (DSBs) and cell death (synthetic lethality).

Diagram 1: The Mechanism of PARP Trapping (Reverse Allostery)

PARP_Mechanism DNA_Damage DNA Single-Strand Break PARP_Bind PARP1/2 Recruited to DNA DNA_Damage->PARP_Bind NAD_Entry NAD+ Binding (Normal) PARP_Bind->NAD_Entry Physiological Inhibitor PARP Inhibitor (Fluoro-Benzoate) PARP_Bind->Inhibitor Competition Auto_PAR Auto-PARylation NAD_Entry->Auto_PAR Release PARP Release & Repair Auto_PAR->Release Electrostatic Repulsion Trapped_Complex Trapped PARP-DNA Complex (Cytotoxic Lesion) Inhibitor->Trapped_Complex Reverse Allostery (Locked Conformation) Fork_Collapse Replication Fork Collapse (Cell Death) Trapped_Complex->Fork_Collapse Replication Stress

Caption: Figure 1. The bifurcation of PARP1 activity. Fluoro-benzoate inhibitors favor the lower pathway (Trapping) via reverse allostery, preventing the release of the enzyme from DNA.

Structural Analysis: The Fluorine Effect

Most clinical PARP inhibitors utilize a benzamide or phthalazinone pharmacophore that mimics the nicotinamide moiety of NAD+.

The "Fluoro-Benzoate" Advantage

In high-trapping inhibitors (e.g., Talazoparib analogs), a fluorine atom is strategically placed on the aromatic ring fused to the amide/lactam.

  • Electronic Withdrawal: Fluorine is highly electronegative.[2][3] When attached to the benzoate core, it pulls electron density away from the amide/lactam nitrogen.

  • H-Bond Strengthening: This electron withdrawal increases the acidity of the N-H proton. This strengthens the critical hydrogen bond with Gly863 and Ser904 (in PARP1) within the catalytic pocket.

  • Residence Time: The tighter binding affinity (

    
    ) translates to a longer residence time on the protein. The longer the drug stays bound, the longer the PARP enzyme remains trapped on the DNA.
    
Comparison Table: Fluoro vs. Non-Fluoro Scaffolds
FeatureFluoro-Benzoate Derivative (e.g., Talazoparib-like)Non-Fluoro Derivative (e.g., Veliparib-like)
Core Scaffold Fluorinated Phthalazinone / BenzamideBenzimidazole Carboxamide
Electronic Effect Electron-withdrawing (activates H-bond donor)Neutral / Electron-donating
PARP Trapping Potency High (~100x vs. catalytic inhibition)Low (~1x vs. catalytic inhibition)
Cytotoxicity (IC50) Low Nanomolar (0.5 - 5 nM)Micromolar / High Nanomolar
Metabolic Stability High (F blocks P450 oxidation sites)Moderate (susceptible to metabolism)
Mechanism Bias Trapper >> Catalytic InhibitorCatalytic Inhibitor > Trapper

Note: "Benzoate derivative" here refers to the benzamide pharmacophore. Veliparib, while a PARP inhibitor, lacks the specific fluorinated phenyl-ring geometry that locks the protein-DNA interface as effectively as the phthalazinone class.

Experimental Validation: Measuring Trapping Efficiency

To objectively compare a fluoro-derivative against a non-fluoro analog, one cannot rely on simple enzymatic assays (ELISA for PAR chains). You must measure the physical presence of PARP on chromatin.

Protocol: Chromatin Fractionation Assay

Objective: Quantify the amount of PARP1 protein bound to chromatin after drug treatment.

Reagents
  • Lysis Buffer A (Cytosolic): 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl2, 0.34 M Sucrose, 10% Glycerol, 0.1% Triton X-100.

  • Lysis Buffer B (Nuclear Soluble): 3 mM EDTA, 0.2 mM EGTA.

  • Lysis Buffer C (Chromatin Bound): Soluble Nuclear Buffer + Micrococcal Nuclease (Mnase) or High Salt (500 mM NaCl).

  • DNA Damage Inducer: Methyl Methanesulfonate (MMS) or Temozolomide (TMZ).

Step-by-Step Methodology
  • Cell Treatment:

    • Treat cells (e.g., HeLa or MDA-MB-436) with the Test Compound (Fluoro) and Control (Non-Fluoro) at equimolar concentrations (e.g., 100 nM).

    • Crucial Step: Co-treat with 0.01% MMS for 1 hour to induce DNA damage and recruit PARP to chromatin.

  • Harvest & Cytosolic Extraction:

    • Wash cells with PBS. Scrape and pellet.

    • Resuspend in Buffer A . Incubate on ice for 5 min.

    • Centrifuge at 1,300 x g for 4 min. Supernatant = Cytosolic Fraction.

  • Nuclear Soluble Extraction:

    • Wash pellet in Buffer A (without Triton).

    • Resuspend pellet in Buffer B . Incubate on ice for 30 min (vortex occasionally).

    • Centrifuge at 1,700 x g for 5 min. Supernatant = Soluble Nuclear Fraction.

  • Chromatin Extraction:

    • Resuspend the remaining pellet in Buffer C .

    • Incubate/Sonicate to solubilize chromatin-bound proteins.

    • Centrifuge at 10,000 x g for 10 min. Supernatant = Chromatin-Bound Fraction.

  • Analysis:

    • Perform Western Blot on all fractions.

    • Probe for PARP1 .[4][5] Use Histone H3 (Chromatin marker) and Tubulin (Cytosol marker) as controls.

Diagram 2: Chromatin Fractionation Workflow

Chromatin_Fractionation Cells Treated Cells (+MMS + Inhibitor) Lysis_A Lysis Buffer A (Low Salt + Detergent) Cells->Lysis_A Spin_1 Centrifuge 1300xg Lysis_A->Spin_1 Super_1 Supernatant: Cytosolic Fraction Spin_1->Super_1 Pellet_1 Pellet: Nuclei Spin_1->Pellet_1 Lysis_B Lysis Buffer B (EDTA/EGTA) Pellet_1->Lysis_B Spin_2 Centrifuge 1700xg Lysis_B->Spin_2 Super_2 Supernatant: Soluble Nuclear Fraction Spin_2->Super_2 Pellet_2 Pellet: Chromatin Spin_2->Pellet_2 Lysis_C Lysis Buffer C (High Salt/Mnase) Pellet_2->Lysis_C Spin_3 Centrifuge 10000xg Lysis_C->Spin_3 Super_3 Supernatant: CHROMATIN-BOUND FRACTION (Target Data) Spin_3->Super_3

Caption: Figure 2. Isolation of the chromatin-bound fraction. High trapping efficiency is indicated by a strong PARP1 signal in the final Supernatant 3.

Data Interpretation

When comparing a Fluoro-Benzoate (e.g., Compound F) vs. a Non-Fluoro Benzoate (e.g., Compound H):

  • Western Blot Result: Compound F will show a dense, dark band for PARP1 in the Chromatin-Bound Fraction . Compound H will show a faint band in the Chromatin fraction but a darker band in the Soluble Nuclear Fraction .

  • Cytotoxicity Ratio:

    
    
    
    • Fluoro-Derivatives: High Ratio (High toxicity despite similar Ki).

    • Non-Fluoro: Low Ratio (Toxicity correlates linearly with Ki).

References

  • Murai, J., et al. (2012). "Trapping of PARP1 and PARP2 by Clinical PARP Inhibitors." Cancer Research.

  • Hopkins, T.A., et al. (2015). "Mechanistic Dissection of PARP1 Trapping and the Impact on In Vivo Tolerability and Efficacy of PARP Inhibitors." Molecular Cancer Research.

  • Pommier, Y., et al. (2016). "Layman's Guide to PARP Inhibitors." Science Translational Medicine.

  • Zandarashvili, L., et al. (2020). "Structural basis for allosteric PARP-1 retention on DNA breaks." Science.

  • BenchChem Application Note. "Protocols for PARP1 Trapping Assay."

Sources

A Comparative Benchmarking Guide to the Synthesis of Methyl 4-fluoro-2-formylbenzoate: Yield and Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and fine chemical synthesis, the strategic construction of highly functionalized aromatic building blocks is of paramount importance. Methyl 4-fluoro-2-formylbenzoate, a key intermediate, presents a unique synthetic challenge due to its specific substitution pattern. The presence of a fluorine atom, a methyl ester, and a formyl group on the benzene ring offers multiple avenues for further molecular elaboration, making it a valuable precursor in the development of novel therapeutics and advanced materials.

This guide provides a comprehensive analysis of a plausible and efficient synthetic route to this compound, with a focus on maximizing yield and ensuring high purity. As a Senior Application Scientist, the insights provided herein are grounded in established chemical principles and supported by experimental data from analogous transformations reported in the scientific literature. We will delve into the causality behind experimental choices, ensuring that each step is a self-validating system for achieving the desired product.

The Strategic Approach: A Multi-Step Synthesis from m-Fluorotoluene

A robust and scalable synthesis of this compound can be envisioned through a three-step sequence starting from the readily available m-fluorotoluene. This pathway involves:

  • Friedel-Crafts Acylation and Hydrolysis to introduce the carboxylic acid and methyl groups at the desired positions, yielding 4-fluoro-2-methylbenzoic acid.

  • Fischer Esterification to convert the carboxylic acid to the corresponding methyl ester, Methyl 4-fluoro-2-methylbenzoate.

  • Benzylic Bromination and Hydrolysis to selectively convert the methyl group into the target formyl group.

This route is advantageous due to the low cost of the starting material and the well-established nature of the chemical transformations involved.

Synthetic_Pathway m_fluorotoluene m-Fluorotoluene intermediate1 4-Fluoro-2-methylbenzoic acid m_fluorotoluene->intermediate1 1. Trichloroacetyl chloride, AlCl3 2. NaOH, H+ intermediate2 Methyl 4-fluoro-2-methylbenzoate intermediate1->intermediate2 Methanol, H2SO4 final_product This compound intermediate2->final_product 1. NBS, Radical Initiator 2. Hydrolysis

Caption: Proposed synthetic pathway for this compound.

In-Depth Analysis of Synthetic Steps and Experimental Protocols

Step 1: Synthesis of 4-fluoro-2-methylbenzoic acid

The initial step leverages a Friedel-Crafts acylation of m-fluorotoluene with trichloroacetyl chloride, followed by in-situ hydrolysis of the trichloromethyl ketone intermediate to the carboxylic acid. This approach, detailed in patent literature, provides a direct route to the key intermediate, 4-fluoro-2-methylbenzoic acid[1].

Causality of Experimental Choices:

  • Lewis Acid Catalyst: Anhydrous aluminum trichloride (AlCl₃) is a classic and effective Lewis acid for promoting the electrophilic acylation of the aromatic ring.

  • Acylating Agent: Trichloroacetyl chloride is used as the acylating agent. The resulting trichloromethyl ketone is readily hydrolyzed under basic conditions to the carboxylate.

  • Solvent: A non-polar, aprotic solvent such as 1,2-dichloroethane is suitable for the Friedel-Crafts reaction.

  • Reaction Temperature: The reaction is typically carried out at low temperatures (0-10°C) to control the reactivity and minimize side reactions.

  • Hydrolysis: Subsequent treatment with a strong base like sodium hydroxide facilitates the hydrolysis of the trichloromethyl group to the carboxylate, which is then protonated to yield the carboxylic acid.

Experimental Protocol: Synthesis of 4-fluoro-2-methylbenzoic acid[1]

  • To a stirred solution of m-fluorotoluene (1.0 eq.) in 1,2-dichloroethane, add anhydrous aluminum trichloride (1.1 eq.) at 0°C under a nitrogen atmosphere.

  • Slowly add trichloroacetyl chloride (1.1 eq.) dropwise, maintaining the temperature between 0 and 10°C.

  • Stir the reaction mixture at this temperature until the reaction is complete (monitored by HPLC or TLC).

  • Carefully quench the reaction by pouring it into a mixture of ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with 1,2-dichloroethane.

  • Combine the organic layers and add a 30% aqueous solution of sodium hydroxide. Stir vigorously for one hour to effect hydrolysis.

  • Separate the aqueous layer and acidify with concentrated hydrochloric acid to a pH of 3-4 to precipitate the product.

  • Filter the solid, wash with water, and dry to afford 4-fluoro-2-methylbenzoic acid.

  • The crude product can be further purified by recrystallization from a suitable solvent like toluene.

Step 2: Fischer Esterification to Methyl 4-fluoro-2-methylbenzoate

The conversion of the synthesized 4-fluoro-2-methylbenzoic acid to its methyl ester is a standard Fischer esterification. This acid-catalyzed reaction with methanol is a reversible process, and using a large excess of methanol can drive the equilibrium towards the product side.

Causality of Experimental Choices:

  • Catalyst: A strong protic acid like concentrated sulfuric acid is a common and effective catalyst for Fischer esterification[2].

  • Reagent and Solvent: Methanol serves as both the reactant and the solvent, ensuring a high concentration of the alcohol to favor ester formation.

  • Temperature: The reaction is typically heated to reflux to increase the reaction rate.

Experimental Protocol: Synthesis of Methyl 4-fluoro-2-methylbenzoate

  • Suspend 4-fluoro-2-methylbenzoic acid (1.0 eq.) in an excess of anhydrous methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq.).

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude Methyl 4-fluoro-2-methylbenzoate. Further purification can be achieved by distillation or column chromatography.

Step 3: Benzylic Bromination and Hydrolysis to this compound

The final and most critical step is the selective oxidation of the benzylic methyl group to a formyl group. A reliable method for this transformation involves a two-stage process: free-radical bromination of the methyl group to a dibromomethyl group, followed by hydrolysis to the aldehyde. A similar transformation has been reported for the synthesis of Methyl 3-chloro-4-formylbenzoate[3].

Causality of Experimental Choices:

  • Brominating Agent: N-Bromosuccinimide (NBS) is a convenient and selective reagent for free-radical benzylic bromination.

  • Radical Initiator: A radical initiator such as benzoyl peroxide is required to initiate the reaction.

  • Solvent: A non-polar solvent like carbon tetrachloride is typically used for this type of reaction.

  • Hydrolysis: The resulting dibromomethyl intermediate is then hydrolyzed to the aldehyde. This can be achieved by various methods, including treatment with silver nitrate in aqueous acetone or by heating in water.

Experimental Protocol: Synthesis of this compound (adapted from[3])

  • Dissolve Methyl 4-fluoro-2-methylbenzoate (1.0 eq.) in carbon tetrachloride.

  • Add N-Bromosuccinimide (2.2 eq.) and a catalytic amount of benzoyl peroxide.

  • Heat the reaction mixture to reflux for several hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and a saturated solution of sodium thiosulfate to remove any remaining bromine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Methyl 4-(dibromomethyl)-2-fluorobenzoate.

  • The crude dibromomethyl intermediate is then subjected to hydrolysis. For example, by refluxing with an aqueous solution of silver nitrate or by heating in water with a phase-transfer catalyst.

  • After hydrolysis, the product is extracted into an organic solvent, washed, dried, and concentrated.

  • The final product, this compound, is purified by column chromatography on silica gel.

Experimental_Workflow cluster_0 Step 1: Synthesis of 4-fluoro-2-methylbenzoic acid cluster_1 Step 2: Fischer Esterification cluster_2 Step 3: Oxidation to Aldehyde start1 m-Fluorotoluene process1 Friedel-Crafts Acylation with Cl3CCOCl / AlCl3 start1->process1 process2 Hydrolysis with NaOH process1->process2 process3 Acidification with HCl process2->process3 end1 4-fluoro-2-methylbenzoic acid process3->end1 start2 4-fluoro-2-methylbenzoic acid process4 Reaction with Methanol / H2SO4 start2->process4 process5 Work-up and Purification process4->process5 end2 Methyl 4-fluoro-2-methylbenzoate process5->end2 start3 Methyl 4-fluoro-2-methylbenzoate process6 Benzylic Bromination with NBS start3->process6 process7 Hydrolysis process6->process7 process8 Purification process7->process8 end3 This compound process8->end3

Caption: Detailed experimental workflow for the synthesis of this compound.

Comparative Data Summary

The following table summarizes the expected yields and purity for each step of the proposed synthetic route. The values are based on reported data for analogous reactions and provide a benchmark for process optimization.

StepReactionStarting MaterialProductEstimated Yield (%)Estimated Purity (%)
1Friedel-Crafts Acylation & Hydrolysism-Fluorotoluene4-fluoro-2-methylbenzoic acid70-80[1]>98 (after recrystallization)
2Fischer Esterification4-fluoro-2-methylbenzoic acidMethyl 4-fluoro-2-methylbenzoate85-95>98 (after distillation)
3Benzylic Bromination & HydrolysisMethyl 4-fluoro-2-methylbenzoateThis compound60-70>97 (after chromatography)[4]
Overall Three-Step Synthesis m-Fluorotoluene This compound 40-55 >97

Conclusion and Future Outlook

The presented three-step synthetic route, commencing from m-fluorotoluene, offers a practical and scalable approach for the synthesis of this compound. The key to achieving high overall yield and purity lies in the careful execution and optimization of each step, particularly the final benzylic oxidation. The use of a well-controlled radical bromination followed by hydrolysis is a promising strategy for this critical transformation.

For researchers and drug development professionals, this guide provides a solid foundation for the in-house synthesis of this valuable building block. Further optimization of reaction conditions, such as screening of different radical initiators or hydrolysis methods, could potentially lead to even higher yields and a more streamlined process. The principles and protocols outlined herein are intended to empower scientists to confidently approach the synthesis of this compound and accelerate their research and development endeavors.

References

  • CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
  • Supporting Information Design, Synthesis, and Structure-Activity Relationship of a Novel Series of GluN2C-Selective Potentiators. AWS. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Methyl 4-fluoro-2-formylbenzoate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the integrity of your work is paramount, extending from synthesis to the responsible management of chemical waste. This guide provides a detailed, step-by-step protocol for the proper disposal of Methyl 4-fluoro-2-formylbenzoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. Our approach is grounded in established safety protocols and an understanding of the compound's chemical nature, providing value beyond the product by fostering a culture of safety and responsibility in the laboratory.

Understanding the Compound: Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the associated hazards is critical. This compound is an aromatic aldehyde and a fluorinated organic compound, which dictates its handling and disposal requirements.

Key Physicochemical and Hazard Data:

PropertyValue/InformationSource(s)
Chemical Formula C₉H₇FO₃[1]
Molecular Weight 182.15 g/mol [1]
Physical State Solid[1]
Primary Hazards Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[1]
GHS Pictograms Toxic (GHS06), Irritant (GHS07)
Incompatibilities Strong oxidizing agents. Aldehydes, in general, can be sensitive to air and may undergo self-condensation or polymerization.[2]

The presence of a fluorine atom on the aromatic ring increases the compound's stability, which has implications for its ultimate destruction. During thermal decomposition, fluorinated organic compounds can produce hazardous substances such as hydrogen fluoride (HF)[3]. This necessitates a disposal route that ensures complete destruction in a controlled environment.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

Given the hazardous nature of this compound, stringent adherence to PPE is non-negotiable during handling and disposal.

  • Hand Protection : Wear chemical-resistant gloves. Butyl rubber or nitrile gloves are recommended for handling aldehydes and other organic chemicals.

  • Eye Protection : Chemical safety goggles are mandatory to protect against splashes. For tasks with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Skin and Body Protection : A flame-resistant lab coat, full-length pants, and closed-toe shoes are required. For larger quantities or when there is a significant risk of spillage, a chemically resistant apron is advisable.

  • Respiratory Protection : All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

The Core Directive: Disposal as Regulated Hazardous Waste

The fundamental principle for the disposal of this compound is that it must be managed as regulated hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash [4]. In-laboratory treatment is not recommended due to the potential for generating other hazardous byproducts[4].

The standard and required procedure is to entrust its disposal to a licensed professional waste management company[2]. These companies have the necessary permits and equipment to handle and destroy chemical waste in compliance with all local, state, and federal regulations[4].

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and temporary storage of this compound waste within the laboratory, pending pickup by a certified disposal service.

  • Classification : All materials contaminated with this compound must be classified as hazardous waste. This includes:

    • Unused or expired solid compound.

    • Contaminated personal protective equipment (e.g., gloves).

    • Contaminated labware (e.g., pipette tips, weighing boats, filter paper).

    • Spill cleanup materials.

  • Segregation : Collect this waste in a dedicated container. Do not mix it with other waste streams, especially incompatible materials like strong acids, bases, or oxidizers[4]. It is common practice to segregate halogenated and non-halogenated organic waste; consult your institution's Environmental Health and Safety (EHS) office for specific requirements[4].

  • Container Selection : Use a clean, non-reactive, and sealable container. A high-density polyethylene (HDPE) or glass container with a secure screw-top cap is suitable for solid waste[4].

  • Labeling : The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"[4].

    • The full chemical name: "this compound".

    • The approximate quantity of the waste.

    • The date when the first piece of waste was placed in the container (the "accumulation start date")[4].

  • Storage : Keep the waste container tightly sealed when not in use[4]. Store it in a designated and well-ventilated hazardous waste accumulation area, such as a satellite accumulation area (SAA) within the laboratory[4]. This area should be under the control of laboratory personnel and away from general lab traffic.

  • Contact EHS : Once the waste container is nearly full, or as per your institution's guidelines, contact your Environmental Health and Safety (EHS) office to arrange for a pickup[4].

  • Documentation : Complete any necessary waste disposal forms or manifests as required by your institution and the waste disposal company.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate risks.

  • Evacuate and Ventilate : Alert personnel in the immediate area and ensure the space is well-ventilated, preferably by using a chemical fume hood[4].

  • Don PPE : Before addressing the spill, put on the appropriate personal protective equipment as outlined in Section 2.

  • Containment : For a solid spill, carefully sweep it up to avoid generating dust. For a liquid spill, absorb it with an inert, non-combustible material like sand, vermiculite, or a chemical sorbent pad[4].

  • Collection : Carefully collect the spilled material and any contaminated absorbents and place them into a suitable, labeled container for hazardous waste disposal[4].

  • Decontamination : Clean the spill area with soap and water, and dispose of all cleanup materials as hazardous waste.

The Final Destination: High-Temperature Incineration

While the in-laboratory procedure ends with the collection and storage of waste, understanding its ultimate fate provides a complete picture of responsible chemical management. For halogenated organic compounds like this compound, the preferred method of destruction is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers[4][5].

The high temperatures in a chemical incinerator are necessary to break the strong carbon-fluorine bonds, converting the compound into less harmful substances like carbon dioxide, water, and hydrogen fluoride[3]. The scrubber systems then neutralize acidic gases like HF before they are released into the atmosphere.

This guide provides a comprehensive framework for the safe and compliant disposal of this compound. By adhering to these procedures, you not only ensure the safety of your laboratory and community but also uphold the principles of scientific integrity and environmental stewardship. Always consult your institution's specific waste disposal policies and your local EHS office for any additional requirements.

References

  • A Technical Guide to the Thermal Stability and Decomposition of 4-Fluorobenzaldehyde. (2025). Benchchem.
  • SAFETY DATA SHEET. (2025, November 27). TCI Chemicals.
  • SAFETY DATA SHEET. (2007, May 7). Thermo Fisher Scientific.
  • SAFETY DATA SHEET. (2007, May 7). Thermo Fisher Scientific.
  • Application Notes and Protocols for Safe Handling and Storage of Vol
  • Safety Data Sheet. (2025, October 24). ChemScene.
  • Methyl 4-fluoro-2-methylbenzoate - SAFETY D
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL.
  • Proper Disposal of Mesitaldehyde: A Guide for Labor
  • 106014-25-9 Cas No.
  • Mechanistic investigation of the formation of fluorinated polycyclic aromatic compounds during the thermal decomposition of polyvinylidene fluoride. (2025). PubMed.
  • Safe Storage and Disposal of Chemicals in A Lab. (n.d.). Tion.
  • Standard Guide for Disposal Of Laboratory Chemicals And Samples. (n.d.). P2 InfoHouse.
  • Thermal Decomposition Characteristics, Products, and Thermal Transformation Mechanisms of Fluorine-containing Organic Components in Lithium-ion Batteries. (2025, November 20).
  • Thermal degrad
  • Resource Conservation and Recovery Act (RCRA) Overview. (2025, September 5). US EPA.
  • Resource Conservation and Recovery Act (RCRA)
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). epa nepis.
  • CHEMICAL RESISTANCE CHART. (n.d.).
  • Methyl 2-fluoro-4-formylbenzo
  • Potential PFAS Products from Thermal Decomposition of Munitions: A DFT Analysis of Pyrolysis Products of Fluoropolymers in the. (n.d.). Mines Repository.
  • Hazardous Waste. (2021, July 12). Ohio EPA.
  • METHYL 4-FLUORO-2-HYDROXYBENZOATE | 392-04-1. (2026, January 13). ChemicalBook.
  • Applicability and Requirements of the RCRA Organic Air Emission Standards. (2025, December 16). US EPA.
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Navigating the Safe Handling of Methyl 4-fluoro-2-formylbenzoate: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For the modern researcher, scientist, and drug development professional, the synthesis and manipulation of novel chemical entities are routine. However, familiarity must not breed complacency, especially when handling compounds with potential hazards. Methyl 4-fluoro-2-formylbenzoate, a substituted aromatic aldehyde, is a valuable building block in medicinal chemistry and materials science. Its safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational protocols, and disposal plans necessary for the safe management of this compound.

Understanding the Risks: Hazard Profile of this compound

Before any laboratory work commences, a thorough understanding of the potential hazards is crucial. This compound is classified as an irritant and is harmful through multiple exposure routes.

Hazard ClassificationDescription
Skin Irritation Causes skin irritation upon contact.
Serious Eye Irritation Can cause serious and potentially damaging eye irritation.
Respiratory Irritation Inhalation of dust or vapors may irritate the respiratory tract.
Harmful if Swallowed Ingestion can lead to adverse health effects.
Harmful in Contact with Skin Can be absorbed through the skin, leading to systemic effects.
Harmful if Inhaled Inhalation of significant quantities can be harmful.

The causality behind these hazards lies in the reactivity of the aldehyde functional group and the potential for the molecule to interact with biological macromolecules. Therefore, a multi-layered approach to protection, encompassing engineering controls, administrative controls, and personal protective equipment, is non-negotiable.

The First Line of Defense: Engineering and Administrative Controls

Personal protective equipment is the final barrier between a researcher and a chemical hazard. Its effectiveness is significantly enhanced when used in conjunction with robust engineering and administrative controls.

  • Engineering Controls: The primary engineering control for handling this compound is a certified chemical fume hood. All weighing, transferring, and reaction setup involving this solid compound should be performed within the fume hood to minimize the risk of inhalation. The fume hood's airflow provides a physical barrier, drawing airborne particles away from the user.

  • Administrative Controls: Standard operating procedures (SOPs) specific to the handling of this compound must be established and strictly followed. These should include designated work areas, clear labeling of all containers, and minimizing the quantities of the chemical handled at any one time.

Essential Personal Protective Equipment (PPE) for Handling this compound

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being undertaken.

Eye and Face Protection

Given the risk of serious eye irritation, robust eye and face protection is mandatory.

  • Safety Goggles: Chemical splash goggles that provide a complete seal around the eyes are essential to protect against dust particles and potential splashes.

  • Face Shield: When there is a higher risk of splashes, such as during the quenching of a reaction or a large-scale transfer, a face shield should be worn in addition to safety goggles. The face shield provides a broader area of protection for the entire face.

Skin and Body Protection

To prevent skin contact and potential absorption, comprehensive skin and body protection is required.

  • Laboratory Coat: A flame-resistant lab coat with long sleeves and a secure closure is the minimum requirement.

  • Chemical-Resistant Apron: For procedures with a higher splash potential, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.

  • Gloves: The choice of gloves is one of the most critical decisions in ensuring safety. While nitrile gloves are common in laboratories, they offer poor resistance to many aromatic aldehydes.

    • For Direct Handling and Splash Protection: Butyl rubber gloves are the recommended choice for handling this compound.[1] Butyl rubber demonstrates superior resistance to a wide range of aldehydes.[1] Always check the manufacturer's glove compatibility chart for specific breakthrough times.

    • For Incidental Contact: For tasks with minimal risk of direct contact, such as handling a sealed container, double-gloving with nitrile gloves may be acceptable, but this should not be the standard for direct handling.

    • Glove Inspection and Disposal: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Do not reuse disposable gloves. After use, remove gloves using the proper technique to avoid contaminating your skin and dispose of them in the designated hazardous waste container.

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow cluster_ppe Required Personal Protective Equipment start Start: Handling This compound weighing Weighing/Transferring (Solid) start->weighing reaction Reaction Setup/ Workup start->reaction spill Spill Cleanup start->spill goggles Chemical Splash Goggles weighing->goggles labcoat Lab Coat weighing->labcoat gloves Butyl Rubber Gloves weighing->gloves reaction->goggles faceshield Face Shield reaction->faceshield reaction->labcoat apron Chemical-Resistant Apron reaction->apron reaction->gloves spill->goggles spill->faceshield spill->labcoat spill->apron spill->gloves respirator NIOSH-approved Respirator (for large spills/aerosols) spill->respirator

PPE Selection Workflow Diagram
Respiratory Protection

Under normal handling conditions within a certified chemical fume hood, respiratory protection is not typically required. However, in the event of a large spill or the generation of significant aerosols outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is necessary.

Operational Plan: Step-by-Step Guidance for Safe Handling

A systematic approach to handling this compound will minimize risks.

  • Preparation: Before starting any work, ensure the chemical fume hood is functioning correctly. Clear the workspace of any unnecessary items. Assemble all necessary equipment and reagents.

  • Donning PPE: Put on all required PPE, including a lab coat, chemical splash goggles, and butyl rubber gloves.

  • Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood. Use a spatula for solid transfers and ensure the container is opened and closed within the hood.

  • Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing and the generation of dust.

  • Post-Handling: After handling, decontaminate any surfaces that may have come into contact with the chemical using a suitable solvent (e.g., isopropanol) followed by soap and water.

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by the apron, lab coat, and finally, eye and face protection. Wash hands thoroughly with soap and water after removing all PPE.

Disposal Plan: A Protocol for Responsible Waste Management

Proper disposal of chemical waste is a legal and ethical responsibility. All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Containerization
  • Solid Waste: All solid waste, including contaminated gloves, paper towels, and weighing paper, must be placed in a designated, leak-proof hazardous waste container. The container should be made of a material compatible with the chemical.

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

  • Empty Containers: The original container of this compound, even when "empty," will contain residual chemical and must be disposed of as hazardous waste.[2] It should be securely capped and placed in the designated solid waste container.

Labeling and Storage

All hazardous waste containers must be properly labeled.[3][4][5][6] The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The approximate concentration or quantity

  • The date the waste was first added to the container

  • The associated hazards (e.g., Irritant, Harmful)

Store waste containers in a designated satellite accumulation area within the laboratory, away from general traffic and in secondary containment to prevent spills.

The following flowchart outlines the disposal process.

Disposal_Workflow start Waste Generation (Solid or Liquid) container Select Appropriate Hazardous Waste Container start->container labeling Label Container Correctly: - 'Hazardous Waste' - Chemical Name - Hazards & Date container->labeling storage Store in Designated Satellite Accumulation Area labeling->storage pickup Arrange for Pickup by Licensed Waste Disposal Service storage->pickup

Hazardous Waste Disposal Workflow

Emergency Procedures: Planning for the Unexpected

In the event of an exposure or spill, immediate and correct action is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spill Cleanup: For small spills within a fume hood, use an absorbent material to contain the spill.[7] Place the absorbent material and any contaminated cleaning supplies in a sealed bag for disposal as hazardous waste.[7] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.

By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment and the advancement of scientific discovery.

References

  • Instructions for labeling Chemical Waste. (n.d.). Retrieved from University of Massachusetts Lowell website: [Link]

  • Best Practices for Hazardous Waste Packaging and Labelling. (2025, March 18). Rubo. Retrieved from [Link]

  • Chemical Waste Disposal. (n.d.). Washington State University, Chemistry Storeroom. Retrieved from [Link]

  • Chemical Waste Labeling Procedure. (n.d.). The University of Iowa, Environmental Health and Safety. Retrieved from [Link]

  • Formaldehyde Spill Protocol for Laboratory Personnel. (n.d.). University of Rochester, Environmental Health & Safety. Retrieved from [Link]

  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center, Occupational and Environmental Safety. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • Benzaldehyde Analytical Grade Safety Data Sheet. (n.d.). Retrieved from [Link]

  • BENZALDEHYDE AR Safety Data Sheet. (n.d.). Loba Chemie. Retrieved from [Link]

  • BENZALDEHYDE Safety Data Sheet. (n.d.). Techno PharmChem. Retrieved from [Link]

  • Safety Data Sheet: Benzaldehyde. (n.d.). Carl ROTH. Retrieved from [Link]

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]

  • In-Laboratory Treatment of Chemical Waste. (n.d.). Safety & Risk Services. Retrieved from [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. (n.d.). EPFL. Retrieved from [Link]

  • Hand Protection Chemical Resistance Guide. (n.d.). Environment, Health and Safety. Retrieved from [Link]

  • Decontamination. (n.d.). Biosafety Manual – Stanford Environmental Health & Safety. Retrieved from [Link]

  • OSHA Glove Selection Chart. (n.d.). Environmental Health and Safety. Retrieved from [Link]

  • Glove Selection Chart - Chemical Breakthrough Times. (n.d.). All Safety Products. Retrieved from [Link]

  • Disinfection, decontamination, fumigation, incineration. (n.d.). In Anthrax in Humans and Animals. NCBI Bookshelf. Retrieved from [Link]

  • GLOVE SELECTION CHART. (n.d.). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.